FABPs ligand 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27FN2O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33) |
InChI Key |
WPFTWURGWRECHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FABP5 Ligand 6 (MF6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid-Binding Protein 5 (FABP5) has emerged as a significant therapeutic target in a range of pathologies, including neuroinflammatory diseases and cancer. Its role in intracellular lipid trafficking and signaling makes it a critical node in cellular function. This document provides a comprehensive technical overview of the mechanism of action of FABP5 Ligand 6 (MF6), a novel inhibitor of FABP5. We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Introduction to FABP5 and the Therapeutic Rationale for Inhibition
Fatty Acid-Binding Proteins (FABPs) are a class of intracellular lipid-binding proteins responsible for the transport of fatty acids and other lipophilic molecules from the plasma membrane to various cellular compartments, including the nucleus, mitochondria, endoplasmic reticulum, and peroxisomes. FABP5, in particular, is highly expressed in macrophages and has been implicated in inflammatory processes and cancer progression.
The primary signaling pathway involving FABP5 is its interaction with Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). Upon binding to a ligand, FABP5 translocates to the nucleus and delivers the ligand to PPARβ/δ, enhancing its transcriptional activity. This leads to the expression of target genes involved in cell survival, proliferation, and inflammation. Therefore, inhibiting FABP5 presents a promising strategy to modulate these pathological processes.
FABP5 Ligand 6 (MF6): A Novel Inhibitor
FABP5 Ligand 6 (MF6) is a novel small molecule inhibitor that has demonstrated high binding affinity for FABP5 and FABP7.[1] It has been investigated for its therapeutic potential, particularly in the context of multiple sclerosis.[1]
Quantitative Data on Binding Affinity
The binding affinity of MF6 for FABP5 and the closely related FABP7 has been determined through experimental assays. The dissociation constants (Kd) are summarized in the table below.
| Ligand | Target Protein | Binding Affinity (Kd) |
| MF6 | FABP5 | 874 nM[1][2] |
| MF6 | FABP7 | 20 nM[1][2] |
Mechanism of Action of MF6
The mechanism of action of MF6 is multifaceted, involving both the direct inhibition of FABP5's ligand-carrying function and the modulation of downstream signaling pathways. The two primary mechanisms identified are the rescue of mitochondrial function and the inhibition of FABP5 transcriptional activity.
Rescue of Mitochondrial Function
One of the key mechanisms of MF6 is its ability to protect mitochondrial integrity. In pathological conditions, FABP5 can mediate cellular injury by interacting with the Voltage-Dependent Anion Channel (VDAC-1) on the outer mitochondrial membrane. This interaction can lead to the formation of mitochondrial macropores, resulting in mitochondrial dysfunction and cell death.[1] MF6 has been shown to block this VDAC-1-dependent mitochondrial macropore formation, thereby rescuing mitochondrial function.[1]
Caption: Mitochondrial rescue pathway of MF6.
Inhibition of FABP5 Transcriptional Activity
MF6 also exerts its effect by modulating gene expression. It has been demonstrated that MF6 inhibits the promoter activity of FABP5.[2] This leads to a reduction in the expression of FABP5 itself, creating a negative feedback loop. Furthermore, by inhibiting FABP5, MF6 indirectly suppresses the downstream signaling cascade, including the expression of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response.[2]
Caption: Transcriptional inhibition pathway of MF6.
Experimental Protocols
The elucidation of MF6's mechanism of action has been supported by a variety of experimental techniques. Below are detailed protocols for key experiments.
Fluorescence Displacement Binding Assay for Ki Determination
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP5 binding pocket.
Materials:
-
Recombinant human FABP5 protein
-
Fluorescent probe (e.g., 1,8-ANS or NBD-stearate)
-
Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
Test compound (MF6) dissolved in DMSO
-
96-well black plates
Protocol:
-
Prepare a solution of recombinant human FABP5 (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM) in the binding assay buffer.
-
Add the FABP5-probe solution to the wells of the 96-well plate.
-
Prepare serial dilutions of the test compound (MF6) in DMSO and then dilute further into the binding assay buffer.
-
Add the diluted test compound to the wells containing the FABP5-probe mixture. Include control wells with no inhibitor and wells with no protein.
-
Incubate the plate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C) in the dark to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
The percentage of probe displacement is calculated for each concentration of the test compound.
-
The data is then fitted to a suitable binding model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Cell-Based Assay for FABP5 Promoter Activity
This assay is used to assess the effect of a compound on the transcriptional activity of the FABP5 gene.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
A luciferase reporter vector containing the FABP5 promoter (FABP5-pGL3)
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (MF6)
-
Luciferase assay reagent
Protocol:
-
Co-transfect the SH-SY5Y cells with the FABP5-pGL3 reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
After transfection (e.g., 6 hours), replace the transfection medium with fresh cell culture medium.
-
Treat the transfected cells with different concentrations of the test compound (MF6) or vehicle control. An inducing agent like arachidonic acid can be used to stimulate FABP5 promoter activity.[2]
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity (from the FABP5 promoter) to the Renilla luciferase activity (from the control vector) to account for variations in transfection efficiency.
-
The effect of the test compound on FABP5 promoter activity is determined by comparing the normalized luciferase activity in treated cells to that in control cells.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
This animal model is used to study the in vivo efficacy of compounds for treating multiple sclerosis.
Protocol:
-
Induce EAE in mice (e.g., C57BL/6) by immunization with an appropriate antigen, such as MOG35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin on specified days post-immunization to facilitate the development of the disease.
-
Prepare the test compound (MF6) for administration. For oral gavage, MF6 can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).
-
Administer MF6 or the vehicle control to the mice at a specified dose and frequency (e.g., 1 mg/kg, daily by oral gavage).
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 for no signs, 5 for moribund).
-
At the end of the study, tissues can be collected for histological and biochemical analysis to assess inflammation, demyelination, and the expression of relevant biomarkers.
Summary and Future Directions
FABP5 Ligand 6 (MF6) is a potent inhibitor of FABP5 with a dual mechanism of action involving the protection of mitochondrial function and the suppression of FABP5 gene transcription. These mechanisms make MF6 a promising therapeutic candidate for diseases characterized by inflammation and cellular stress, such as multiple sclerosis. The experimental protocols detailed herein provide a framework for the continued investigation of MF6 and the development of other novel FABP5 inhibitors. Future research should focus on further elucidating the detailed molecular interactions of MF6 with FABP5 and VDAC-1, as well as exploring its efficacy and safety in more advanced preclinical models.
References
An In-depth Technical Guide to the Discovery and Synthesis of FABP Ligand 6 (MF6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of FABP Ligand 6 (MF6), a potent inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and FABP7. This document details the scientific background, quantitative data, experimental protocols, and relevant signaling pathways associated with MF6, serving as a valuable resource for researchers in the fields of drug discovery and metabolic diseases.
Introduction to Fatty Acid-Binding Proteins (FABPs) and the Significance of MF6
Fatty Acid-Binding Proteins (FABPs) are a family of small intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Different FABP isoforms are expressed in a tissue-specific manner and are implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and neurodegenerative diseases.[2][3]
FABP5 and FABP7, in particular, have emerged as promising therapeutic targets. Their inhibition has shown potential in ameliorating conditions such as multiple sclerosis and cerebral ischemia-reperfusion injury.[4][5] FABP Ligand 6 (MF6), a novel small molecule inhibitor, has demonstrated high affinity and selectivity for FABP5 and FABP7, making it a valuable tool for studying the roles of these proteins and a promising lead compound for drug development.[4][6]
Discovery of FABP Ligand 6 (MF6)
The discovery of MF6 stemmed from the development of inhibitors for other FABP isoforms, notably FABP4. The initial lead compound, BMS309403, is a potent and selective inhibitor of FABP4.[7][8] MF6, chemically known as 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid, was synthesized as a derivative of BMS309403.[5] This structural modification led to a shift in selectivity, with MF6 exhibiting potent inhibitory activity against FABP5 and FABP7.[4][6]
The discovery process for FABP inhibitors like MF6 typically involves a multi-step approach, as illustrated in the workflow diagram below. This process begins with high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of FABP Ligand 6 (MF6)
While the exact, detailed synthesis of MF6 is not publicly available in a step-by-step format, a plausible synthetic route can be derived from the synthesis of its parent compound, BMS309403, and related derivatives.[7][9] The synthesis of the core pyrazole scaffold is a key step, followed by modifications to introduce the butanoic acid side chain.
Proposed Synthetic Scheme:
The synthesis would likely begin with the construction of the substituted pyrazole ring system. This is often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Subsequent Suzuki or other cross-coupling reactions would be employed to introduce the biphenyl moiety. The final step would involve the alkylation of a phenolic intermediate with a suitable bromo- or tosyl-butanoate ester, followed by hydrolysis to yield the final carboxylic acid product, MF6.
Quantitative Data
The binding affinity of MF6 for FABP5 and FABP7 has been determined using various biophysical techniques. The key quantitative data is summarized in the table below.
| Ligand | Target FABP | Binding Affinity (KD) | Reference |
| MF6 | FABP5 | 874 ± 66 nM | [4] |
| MF6 | FABP7 | 20 ± 9 nM | [4] |
| MF6 | FABP3 | 1038 ± 155 nM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of FABP inhibitors like MF6.
General FABP Ligand Binding Assay (Fluorescence Displacement)
This protocol is a generalized procedure for a common method used to screen for and characterize FABP inhibitors. The principle is based on the displacement of a fluorescent probe from the FABP binding pocket by a competing ligand.
Materials:
-
Recombinant human FABP protein (e.g., FABP5 or FABP7)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
Test compounds (e.g., MF6) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant FABP protein to the desired concentration (e.g., 3 µM) in Assay Buffer.
-
Prepare a stock solution of the fluorescent probe (e.g., 500 nM ANS) in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
40 µL of Assay Buffer
-
25 µL of the diluted FABP protein solution (or Assay Buffer for blank wells)
-
25 µL of the fluorescent probe solution
-
10 µL of the test compound dilution (or solvent for control wells)
-
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at room temperature (25°C) for 20 minutes in the dark to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex: 370 nm, Em: 475 nm for ANS).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of probe displacement for each concentration of the test compound.
-
Determine the IC50 or Ki value by fitting the data to a suitable binding model.
-
In Vivo Efficacy Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol is based on the study by Cheng et al. (2021) and is designed to evaluate the therapeutic potential of MF6 in a mouse model of multiple sclerosis.[4]
Materials:
-
C57BL/6J mice
-
Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
MF6 suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
For prophylactic treatment, administer MF6 (e.g., 1 mg/kg, oral gavage) daily starting from the day of immunization.
-
For therapeutic treatment, begin MF6 administration after the onset of clinical symptoms.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the mice and collect spinal cord and brain tissues.
-
Perform histological analysis (e.g., Luxol fast blue staining for demyelination, immunohistochemistry for inflammatory markers).
-
Conduct biochemical assays (e.g., Western blotting for FABP5, FABP7, and inflammatory cytokine levels).
-
Signaling Pathways
MF6, through its inhibition of FABP5 and FABP7, modulates several downstream signaling pathways implicated in inflammation and cellular stress. In the context of multiple sclerosis, MF6 has been shown to attenuate the inflammatory response in astrocytes by reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[4] Furthermore, MF6 protects oligodendrocytes from mitochondrial dysfunction by blocking the FABP5-mediated formation of the voltage-dependent anion channel (VDAC)-1 macropore.[4][6]
Conclusion
FABP Ligand 6 (MF6) is a significant research tool and a promising therapeutic lead compound. Its selective inhibition of FABP5 and FABP7 provides a means to investigate the specific roles of these proteins in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of MF6 and other FABP inhibitors in the treatment of inflammatory and metabolic disorders.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intimex.cz [intimex.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 9. Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of FABP Ligand 6 in Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration. Recent research has highlighted the critical role of Fatty Acid-Binding Proteins (FABPs), particularly FABP5 and FABP7, in the pathophysiology of MS by modulating neuroinflammation and oligodendrocyte function. This technical guide provides an in-depth overview of the therapeutic potential of FABP Ligand 6 (MF6), a dual inhibitor of FABP5 and FABP7, in the context of multiple sclerosis. We consolidate key quantitative data, present detailed experimental protocols from pivotal studies, and visualize the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for MS.
Introduction to FABPs in Multiple Sclerosis
Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that regulate the transport and metabolism of fatty acids and other lipophilic substances.[1] In the CNS, FABP5 and FABP7 are expressed in glial cells, including astrocytes and microglia, and are implicated in neuroinflammatory processes.[2][3] Dysregulation of FABP5 and FABP7 activity is associated with the production of pro-inflammatory cytokines and oxidative stress, key drivers of the pathology in MS and its animal model, experimental autoimmune encephalomyelitis (EAE).[3][4]
FABP Ligand 6 (MF6) has emerged as a promising therapeutic candidate due to its ability to inhibit both FABP5 and FABP7.[5] By targeting these proteins, MF6 offers a dual mechanism of action: the suppression of neuroinflammation and the protection of oligodendrocytes, the myelin-producing cells of the CNS.[6]
Quantitative Data on FABP Ligand 6 (MF6)
The efficacy and properties of MF6 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of MF6
| Target | Dissociation Constant (Kd) | Reference |
| FABP7 | 20 ± 9 nM | [5] |
| FABP5 | 874 ± 66 nM | [5] |
| FABP3 | 1038 ± 155 nM | [5] |
Table 2: In Vivo Efficacy of MF6 in the EAE Mouse Model
| Treatment Regimen | Dosage | Key Outcomes | Reference |
| Prophylactic | 1 mg/kg/day (oral) | - Delayed onset of EAE symptoms- Reduced peak clinical scores- Decreased demyelination and immune cell infiltration in the spinal cord | [6] |
| Symptomatic | 1 mg/kg/day (oral) | - Amelioration of established EAE symptoms- Reduced levels of oxidative stress markers in the spinal cord- Decreased number of GFAP-positive astrocytes and Iba-1-positive microglia | [6] |
Core Signaling Pathways Modulated by FABP Ligand 6
MF6 exerts its therapeutic effects by modulating key signaling pathways in astrocytes and oligodendrocytes.
Inhibition of Pro-inflammatory Signaling in Astrocytes
In reactive astrocytes, FABP5 and FABP7 are upregulated and contribute to the inflammatory cascade. They are thought to transport fatty acids that act as signaling molecules, ultimately leading to the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). MF6, by inhibiting FABP5 and FABP7, disrupts this process, leading to a reduction in inflammatory cytokine production.[6][7]
Protection of Oligodendrocytes via Mitochondrial Support
In the context of MS, oligodendrocytes are susceptible to damage from oxidative stress and mitochondrial dysfunction. FABP5 has been implicated in mediating mitochondrial injury through its interaction with the voltage-dependent anion channel (VDAC)-1, leading to the formation of mitochondrial macropores and subsequent cell death.[8] MF6 protects oligodendrocytes by inhibiting FABP5, thereby preventing VDAC-1-dependent mitochondrial macropore formation and preserving mitochondrial integrity and function.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MF6.
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This is a standard in vivo model for studying the pathophysiology of MS and for testing potential therapeutics.
-
Animal Model: Female C57BL/6 mice (8-10 weeks old).
-
Induction:
-
On day 0, mice are subcutaneously immunized with 100 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. The emulsion is delivered in a total volume of 200 µL, distributed over two sites on the flank.
-
On day 0 and day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin in 200 µL of PBS.[9]
-
-
Treatment:
-
Prophylactic: MF6 (1 mg/kg) or vehicle is administered orally once daily, starting from day 0.
-
Symptomatic: MF6 (1 mg/kg) or vehicle is administered orally once daily, starting from the onset of clinical symptoms (clinical score ≥ 1).[6]
-
-
Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE using the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead[9]
-
-
Histological Analysis: At the end of the experiment, mice are euthanized, and spinal cords are collected for histological analysis, including Luxol Fast Blue staining for demyelination and immunohistochemistry for immune cell markers.
Primary Astrocyte Culture and LPS Stimulation
This in vitro assay is used to assess the anti-inflammatory effects of MF6 on astrocytes.
-
Cell Culture:
-
Primary astrocytes are isolated from the cerebral cortices of neonatal C57BL/6 mice (P1-P3).
-
Cortices are dissociated, and cells are plated in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.
-
After 7-10 days, mixed glial cultures are shaken to remove microglia and oligodendrocyte precursor cells, leaving a purified astrocyte monolayer.[10]
-
-
LPS Stimulation:
-
Astrocytes are pre-treated with MF6 (at desired concentrations) for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.[6]
-
-
Cytokine Analysis:
-
Supernatants are collected to measure the levels of secreted IL-1β and TNF-α using commercial ELISA kits.
-
Cell lysates can be used for Western blot analysis to determine the expression levels of inflammatory signaling proteins.
-
Immunohistochemistry for Glial Markers
This technique is used to visualize and quantify the activation of astrocytes and microglia in the spinal cord tissue from EAE mice.
-
Tissue Preparation:
-
Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA).
-
Spinal cords are dissected, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose.
-
Transverse sections (20-30 µm) are cut using a cryostat.[3]
-
-
Staining Procedure:
-
Sections are washed with PBS and permeabilized with 0.3% Triton X-100 in PBS.
-
Blocking is performed with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Sections are incubated overnight at 4°C with primary antibodies:
-
Rabbit anti-GFAP (for astrocytes)
-
Rabbit anti-Iba-1 (for microglia)[3]
-
-
After washing, sections are incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Sections are mounted with a DAPI-containing mounting medium to visualize cell nuclei.
-
-
Image Analysis:
-
Fluorescent images are captured using a confocal microscope.
-
The number of GFAP-positive and Iba-1-positive cells is quantified in specific regions of the spinal cord using image analysis software.
-
Conclusion and Future Directions
FABP Ligand 6 demonstrates significant therapeutic potential for multiple sclerosis through its dual action of suppressing neuroinflammation and protecting oligodendrocytes. The preclinical data strongly support its further development as a novel disease-modifying therapy. Future research should focus on comprehensive pharmacokinetic and toxicological profiling of MF6 to enable its translation into clinical trials. Furthermore, exploring the efficacy of MF6 in combination with existing MS therapies could open new avenues for more effective disease management. The continued investigation into the role of FABPs in neurodegenerative diseases will undoubtedly uncover new therapeutic targets and strategies for these debilitating conditions.
References
- 1. Astrocytic FABP5 mediates retrograde endocannabinoid transport at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FABP7 up-regulation induces a neurotoxic phenotype in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-free conditions in primary astrocyte cultures allow growth and isolation of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fatty Acid-Binding Protein 5 (FABP5) Ligands in Oligodendrocyte Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodendrocytes, the myelinating cells of the central nervous system (CNS), are critical for proper neuronal function. Their loss is a hallmark of demyelinating diseases such as multiple sclerosis (MS) and certain leukodystrophies. Emerging evidence points to Fatty Acid-Binding Protein 5 (FABP5) as a key regulator of oligodendrocyte survival and death. While FABP5 is involved in the necessary transport of fatty acids for energy metabolism and myelin synthesis, it also plays a detrimental role in pathological conditions by mediating mitochondrial-dependent apoptosis. This guide provides an in-depth overview of the mechanisms underlying FABP5-mediated oligodendrocyte injury and the therapeutic potential of FABP5 ligands, particularly inhibitors, in protecting these vital cells.
Mechanism of Action: The Dual Role of FABP5 in Oligodendrocytes
FABP5's function in oligodendrocytes is context-dependent. In healthy states, it is crucial for lipid metabolism, supporting the high energy demands of myelination. However, under cellular stress, such as exposure to cytotoxic lipids like psychosine (a key pathogenic molecule in Krabbe disease), FABP5's role shifts to promoting cell death.
The primary mechanism of FABP5-mediated oligodendrocyte apoptosis involves its translocation to the mitochondria.[1][2] There, it facilitates the formation of mitochondrial macropores through interaction with Voltage-Dependent Anion Channel 1 (VDAC-1) and the pro-apoptotic protein BAX.[1][3] This leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c and mitochondrial DNA into the cytosol.[1][2] This event triggers a cascade of downstream apoptotic signaling, including the activation of caspases and the NLRP3 inflammasome, ultimately leading to oligodendrocyte death.[1]
Therapeutic Strategy: FABP5 Inhibition for Oligodendrocyte Protection
Given its role in apoptosis, inhibiting FABP5 has emerged as a promising therapeutic strategy for demyelinating diseases.[1][4] Pharmacological inhibition of FABP5 has been shown to block the formation of mitochondrial macropores, thereby preventing the release of pro-apoptotic factors and rescuing oligodendrocytes from cell death.[1][2]
One such inhibitor, FABP ligand 6 (MF 6), which has a high affinity for both FABP5 and FABP7, has demonstrated significant therapeutic effects in preclinical models.[1][4] In mouse models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE), both prophylactic and symptomatic treatment with MF 6 reduced clinical symptoms, decreased myelin loss, and suppressed neuroinflammation.[1][4] Furthermore, MF 6 was shown to protect mitochondria in oligodendrocytes of EAE mice.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of FABP5 inhibition on oligodendrocyte protection and in the EAE model of multiple sclerosis.
| In Vitro Model: Psychosine-Induced Oligodendrocyte Toxicity | |
| Intervention | Outcome |
| FABP5 shRNA | Rescued cell death (p < 0.01)[2] |
| FABP5 shRNA | Recovered mitochondrial membrane potential (p < 0.01)[2] |
| FABP5 Ligand 7 | Rescued mitochondrial membrane potential (p < 0.01)[2] |
| FABP5 Ligand 7 | Decreased VDAC-1 oligomer formation (p < 0.01)[2] |
| FABP5 Ligand 7 | Decreased cytosolic cytochrome c release (p < 0.05)[2] |
| FABP5 Ligand 7 | Decreased cleaved caspase-3 levels (p < 0.01)[2] |
| In Vivo Model: MOG35-55-Induced EAE in Mice | |
| Treatment | Outcome |
| Prophylactic MF 6 (1 mg/kg) | Reduced severity of EAE (AUC of clinical scores): EAE group: 42.21 ± 4.675 vs. EAE + MF 6 group: 17.88 ± 4.08 (p<0.01)[1] |
| Symptomatic MF 6 (1 mg/kg) | Reduced severity of EAE (AUC of clinical scores): EAE group: 42.72 ± 2.56 vs. EAE + MF 6 group: 24.54 ± 1.61 (p<0.01)[1] |
| Symptomatic MF 6 (1 mg/kg) | Decreased relative FABP5 protein levels in the spinal cord (p<0.05)[1] |
| Symptomatic MF 6 (1 mg/kg) | Decreased relative FABP7 protein levels in the spinal cord (p<0.05)[1] |
| Symptomatic MF 6 (1 mg/kg) | Decreased relative Iba-1 (microglia marker) protein levels in the spinal cord (p<0.05)[1] |
Experimental Protocols
Psychosine-Induced Oligodendrocyte Toxicity Assay
This in vitro assay is used to model the cytotoxic effects of psychosine on oligodendrocytes and to evaluate the protective effects of FABP5 inhibitors.
-
Cell Culture: The human oligodendroglial cell line KG-1C is cultured in appropriate media.
-
Treatment: Cells are treated with psychosine (typically 10 µM) to induce apoptosis. For testing inhibitors, cells are co-incubated with psychosine and the FABP5 ligand at various concentrations.
-
Cell Viability Assessment (CCK-8 Assay):
-
After the treatment period (e.g., 24 hours), a cell counting kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
-
-
Mitochondrial Membrane Potential Assessment (JC-1 Assay):
-
After treatment, cells are incubated with JC-1 dye.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
The fluorescence is measured using a fluorescence microscope or plate reader, and the ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.
-
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This is the most common animal model for multiple sclerosis, used to study the autoimmune and inflammatory aspects of the disease and to test potential therapeutics.
-
Animals: C57BL/6 mice are typically used.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA).
-
On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.
-
-
Treatment Protocol:
-
Prophylactic: The FABP5 inhibitor (e.g., MF 6 at 1 mg/kg) is administered orally daily, starting one week before EAE induction.
-
Symptomatic: The inhibitor is administered daily starting from the onset of clinical symptoms (typically around day 12 post-immunization).
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Histological and Biochemical Analysis: At the end of the experiment, spinal cords are harvested for analysis of demyelination (e.g., Luxol Fast Blue staining), immune cell infiltration (e.g., immunohistochemistry for Iba-1), and protein expression levels (e.g., Western blot for FABP5).
Visualizations: Signaling Pathways and Workflows
Caption: FABP5-mediated apoptotic signaling pathway in oligodendrocytes.
Caption: General experimental workflow for evaluating FABP5 inhibitors.
References
- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Binding Protein 5 Mediates Cell Death by Psychosine Exposure through Mitochondrial Macropores Formation in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Binding Protein 5 Mediates Cell Death by Psychosine Exposure through Mitochondrial Macropores Formation in Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of FABP5 and FABP7 by MF6
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of MF6, a novel dual inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and Fatty Acid-Binding Protein 7 (FABP7). It details the compound's binding characteristics, its effects in various disease models, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.
Quantitative Data Summary
MF6 has been identified as a potent inhibitor of FABP5 and FABP7, with a significantly higher affinity for FABP7. The compound's binding affinities and its efficacy in various experimental models are summarized below.
Table 1: Binding Affinity of MF6
This table outlines the dissociation constants (Kd) of MF6 for FABP5 and FABP7, with FABP3 included for selectivity context. Lower Kd values indicate higher binding affinity.
| Target Protein | Dissociation Constant (Kd) | Reference |
| FABP7 | 20 ± 9 nM | [1][2][3] |
| FABP5 | 874 ± 66 nM | [1][2][3] |
| FABP3 | 1038 ± 155 nM | [1][2][3] |
Table 2: In Vitro and In Vivo Efficacy of MF6
This table summarizes the key findings from cellular and animal studies investigating the therapeutic effects of MF6.
| Experimental Model | Key Findings | Effective Dose | Reference |
| Primary Astrocyte Culture (LPS-stimulated) | Significantly attenuated Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) accumulation. | Not specified | [1][4] |
| KG-1C Oligodendrocyte Cell Line | Rescued mitochondrial function by blocking VDAC-1-dependent macropore formation. | Not specified | [1][5] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Reduced clinical symptoms, myelin loss, oxidative stress, and glial activation. | 1 mg/kg (oral) | [1] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model | Reduced brain infarct volume and neurological deficits; suppressed FABP3/5/7 protein upregulation and mPGES-1 expression. | 3 mg/kg (oral) | [3][6][7] |
| Multiple System Atrophy (MSA) Mouse Model | Improved motor function and reduced α-synuclein aggregation in the cerebellum and basal ganglia. | 0.1 - 1 mg/kg/day (oral) | [8] |
Signaling Pathways and Mechanism of Action
MF6 exerts its therapeutic effects by inhibiting FABP5 and FABP7, thereby modulating downstream signaling pathways involved in inflammation, mitochondrial integrity, and protein aggregation.
FABP5 Inhibition: Neuroinflammation and Oligodendrocyte Protection
In astrocytes, FABP5 is implicated in the production of pro-inflammatory cytokines. In oligodendrocytes, FABP5 can form a complex with the voltage-dependent anion channel (VDAC-1) on mitochondria, leading to macropore formation, mitochondrial dysfunction, and ultimately cell injury. MF6 inhibits FABP5, thereby blocking these detrimental processes. This dual action on inflammation and oligodendrocyte survival is particularly relevant in the context of multiple sclerosis.[1]
FABP7 Inhibition: Counteracting α-Synuclein Pathology
In neurodegenerative diseases like Multiple System Atrophy (MSA), the glial protein FABP7 plays a critical role in the aggregation and toxicity of α-synuclein in oligodendrocytes.[8] The inhibition of FABP7 by MF6 has been shown to reduce the levels of α-synuclein aggregates and limit its propagation between cells, thereby improving neuronal morphology and motor function.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on MF6.
Fluorescence Displacement Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
-
Reagents:
-
Recombinant human FABP5 or FABP7 protein.
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).
-
Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).
-
Test compound (MF6) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, incubate recombinant FABP protein (e.g., 3 µM) with the fluorescent probe (e.g., 500 nM) in the binding assay buffer.
-
Introduce the competitor test compound (MF6) at a range of concentrations (e.g., 0.1–50 µM) to the wells.
-
Allow the system to equilibrate for approximately 20 minutes at 25°C in the dark.
-
Measure fluorescence (e.g., excitation at 370 nm, emission at 475-500 nm).
-
A decrease in fluorescence indicates displacement of the probe by the test compound.
-
Calculate the inhibitory constant (Ki) or dissociation constant (Kd) from the concentration-response curve.[10][11]
-
EAE Mouse Model of Multiple Sclerosis
This in vivo model is used to assess the efficacy of therapeutic agents for multiple sclerosis.
-
Model Induction:
-
Induce EAE in mice (e.g., C57BL/6) by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin on day 0 and day 2 post-immunization.
-
-
Treatment Protocol:
-
For prophylactic treatment, begin oral administration of MF6 (1 mg/kg) one week before MOG immunization.[1]
-
For symptomatic treatment, begin administration when clinical signs of EAE appear.
-
Administer MF6 or vehicle daily.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE and assign a neurological score.
-
At the end of the experiment, collect spinal cord and brain tissue for biochemical and histological analysis, including myelin staining, glial cell counting (GFAP for astrocytes, Iba-1 for microglia), and measurement of inflammatory cytokines and oxidative stress markers.[1][4]
-
Cell-Based Assays
These in vitro assays are used to investigate the molecular mechanisms of MF6.
-
Astrocyte Inflammation Assay:
-
Culture primary astrocytes from neonatal mice.
-
Pre-treat cells with MF6 for a specified time.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of secreted cytokines like TNF-α and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
-
Oligodendrocyte Mitochondrial Injury Assay:
-
Use the KG-1C oligodendrocyte cell line.
-
Induce mitochondrial injury with a toxin like psychosine.
-
Treat cells with or without MF6.
-
Assess mitochondrial function and macropore formation using techniques such as JC-1 staining for mitochondrial membrane potential or by measuring the release of mitochondrial proteins.[1]
-
General Experimental Workflow Visualization
The logical flow for evaluating a novel inhibitor like MF6 typically progresses from initial binding studies to complex in vivo models.
References
- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - ProQuest [proquest.com]
- 7. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of FABP7 by MF 6 counteracts cerebellum dysfunction in an experimental multiple system atrophy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
A Technical Guide to FABP5 Ligand 6 (MF6) in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the role and therapeutic potential of Fatty Acid-Binding Protein 5 (FABP5) Ligand 6, also known as MF6, in preclinical models of cerebral ischemia. It consolidates key findings on its mechanism of action, presents quantitative data from pivotal studies, and details the experimental protocols used to evaluate its efficacy.
Introduction: Targeting FABPs in Ischemic Stroke
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiological cascade including excitotoxicity, oxidative stress, inflammation, and programmed cell death.[1][2] Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that regulate fatty acid transport and signaling.[3][4][5] In the central nervous system, FABP3, FABP5, and FABP7 are the predominant isoforms.[6] Following an ischemic event, the expression of these FABPs is significantly upregulated, contributing to the progression of brain injury.[3][4] Specifically, FABP5 has been implicated in mediating oxidative stress, neuroinflammation, and ferroptosis, an iron-dependent form of cell death, making it a compelling therapeutic target.[2][6][7]
A novel FABP inhibitor, Ligand 6 (MF6), has been synthesized and evaluated for its neuroprotective effects in cerebral ischemia.[3][4][5] This guide focuses on the preclinical evidence supporting MF6 as a potential therapeutic agent for ischemic stroke.
Chemical Identity of MF6: [4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid][3][4][5]
MF6 exhibits a high binding affinity for FABP7 (Kd: 20 ± 9 nM) and also binds to FABP5 (Kd: 874 ± 66 nM) and FABP3 (Kd: 1038 ± 155 nM), functioning as a multi-FABP inhibitor in the brain.[3][6]
Preclinical Efficacy of MF6 in a Mouse Model of Cerebral Ischemia
The neuroprotective effects of MF6 were demonstrated in a transient middle cerebral artery occlusion (tMCAO) mouse model, a standard for simulating ischemic stroke. A single oral administration of MF6 significantly reduced the extent of brain damage and improved functional outcomes.[3][5]
Table 1: Neuroprotective Effects of MF6 in tMCAO Mice
| Parameter | Vehicle-Treated I/R Group | MF6-Treated (3.0 mg/kg) I/R Group | Outcome | Reference |
|---|---|---|---|---|
| Infarct Volume (%) | High | Significantly Reduced | Neuroprotection | [3][5] |
| Neurological Deficit Score | High (indicating severe deficit) | Significantly Reduced | Improved Functional Recovery | [3][5] |
| FABP3 Protein Expression (Ipsilateral) | Upregulated (at 12h post-reperfusion) | Significantly Suppressed | Target Engagement | [3] |
| FABP5 Protein Expression (Ipsilateral) | Upregulated (at 6h post-reperfusion) | Significantly Suppressed (p < 0.001) | Target Engagement | [3] |
| FABP7 Protein Expression (Ipsilateral) | Upregulated (at 6h post-reperfusion) | Significantly Suppressed (p < 0.001) | Target Engagement | [3] |
| mPGES-1 Expression | Upregulated | Significantly Suppressed | Anti-inflammatory Effect | [3] |
| Prostaglandin E2 (PGE2) Levels | Elevated | Significantly Suppressed | Anti-inflammatory Effect |[3][5] |
Note: I/R refers to Ischemia-Reperfusion. Data is summarized from the study by Nakahara et al. (2021).
Mechanism of Action of MF6
MF6 exerts its neuroprotective effects through multiple mechanisms, primarily by inhibiting FABP-mediated signaling pathways involved in inflammation and cell death.
Cerebral ischemia triggers a robust inflammatory response. The upregulation of FABP5 and FABP7 in neurons, oligodendrocytes, and astrocytes is a key part of this process.[3][6] These FABPs are believed to exacerbate brain inflammation by increasing the expression of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the production of the pro-inflammatory mediator Prostaglandin E2 (PGE2).[3][5] MF6 administration effectively suppresses the ischemia-induced upregulation of FABP3, FABP5, and FABP7, leading to a downstream reduction in mPGES-1 expression and PGE2 levels, thereby mitigating neuroinflammation.[3][5]
Under conditions of oxidative stress, such as those that occur during cerebral ischemia, FABP5 has been shown to cause mitochondrial-induced glial cell death.[3] This process involves the formation of mitochondrial macropores with voltage-dependent anion channel (VDAC-1) and BAX.[3] Treatment with MF6 has been found to completely abolish this form of mitochondrial injury, suggesting a direct protective effect on mitochondrial integrity by inhibiting FABP5.[3]
Recent evidence has identified FABP5 as a specific biomarker and driver of ferroptosis in damaged neurons.[1][7] FABP5 is upregulated during early ferroptosis and promotes the enrichment of pro-ferroptotic polyunsaturated fatty acids (PUFAs) in phospholipids, creating a positive feedback loop that amplifies lipid peroxidation and cell death.[1][7] While direct evidence for MF6 in this pathway is still emerging, its known inhibitory effect on FABP5 suggests it could be a potent modulator of ferroptosis, a critical mechanism of cell death in ischemic stroke.[1][7]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Fatty Acid-Binding Proteins: Their Roles in Ischemic Stroke and Potential as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ferroptosis in ischemic stroke: mechanisms, pathological implications, and therapeutic strategies [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Binding Affinity of MF6 for FABP Isoforms
This technical guide provides a comprehensive overview of the binding characteristics of MF6, a novel synthetic ligand, to various isoforms of the Fatty Acid-Binding Protein (FABP) family. This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways and experimental workflows.
Introduction to MF6 and Fatty Acid-Binding Proteins (FABPs)
Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic substances.[1] They are involved in a variety of cellular processes, including lipid metabolism, gene regulation, and signal transduction.[2][3] Different FABP isoforms exhibit tissue-specific expression patterns and are implicated in numerous diseases, making them attractive therapeutic targets.[1]
MF6, also known as FABP ligand 6, is a novel synthetic inhibitor of FABPs.[3][4][5] Its chemical name is 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid.[3][4] Research has highlighted its neuroprotective effects, particularly in the context of ischemic stroke and multiple sclerosis, by modulating neuroinflammatory pathways.[4][6][7] Understanding the specific binding affinity of MF6 to different FABP isoforms is critical for elucidating its mechanism of action and for the development of more selective therapeutic agents.
Quantitative Binding Affinity of MF6 to FABP Isoforms
The binding affinity of MF6 for several FABP isoforms has been quantified using the dissociation constant (Kd), which measures the propensity of the protein-ligand complex to separate.[8] A lower Kd value signifies a higher binding affinity. MF6 exhibits a notable selectivity profile, with a particularly high affinity for FABP7.[2][4][7]
The reported Kd values for the interaction of MF6 with various FABP isoforms are summarized in the table below.
| FABP Isoform | Dissociation Constant (Kd) in nM | Reference |
| FABP3 | 1038 ± 155 | [2][4] |
| FABP4 | 530 ± 154 | [2] |
| FABP5 | 874 ± 66 | [2][4][6] |
| FABP7 | 20 ± 9 | [2][4][6] |
This data demonstrates that MF6 is a potent inhibitor of FABP7 and also interacts with FABP3, FABP4, and FABP5, albeit with weaker affinity.[2][7] This selectivity is a key aspect of its pharmacological profile, potentially minimizing off-target effects.[7]
Experimental Protocols for Determining Binding Affinity
While the specific protocols used for determining the binding affinity of MF6 are not exhaustively detailed in the cited literature, the determination of Kd for FABP-ligand interactions typically employs several established biophysical techniques. These methods are crucial for characterizing the thermodynamic and kinetic properties of the binding event.
ITC is a powerful technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]
General Protocol:
-
Sample Preparation: A solution of the purified FABP isoform is placed in the sample cell of the calorimeter. The ligand, MF6, is prepared in the same buffer and loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Titration: A series of small, precise injections of the MF6 solution are made into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument. The initial injections result in a large heat change as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes until only the heat of dilution is observed.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a binding model. This analysis yields the Kd and other thermodynamic parameters of the interaction.[11]
SPR is a label-free optical technique for monitoring molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
General Protocol:
-
Immobilization: One of the binding partners, typically the FABP, is immobilized onto the surface of a sensor chip.
-
Interaction Analysis: A solution containing the other partner (the analyte, MF6) is flowed over the chip surface. The binding of MF6 to the immobilized FABP causes a change in the refractive index, which is detected by the instrument and recorded as a response signal.
-
Dissociation: A buffer solution is then flowed over the chip to monitor the dissociation of the MF6-FABP complex.
-
Data Analysis: The resulting sensorgram (a plot of response versus time) is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12]
Fluorescence spectroscopy offers several approaches to study binding interactions, often relying on changes in the fluorescence properties of either the protein or a fluorescent probe upon ligand binding.[13]
General Protocol (Competitive Binding Assay):
-
Probe Selection: A fluorescent probe known to bind to the FABP's active site, such as 8-Anilino-1-naphthalenesulfonate (ANS) or a fluorescently labeled fatty acid, is used.[14]
-
Assay Setup: The FABP and the fluorescent probe are mixed, resulting in a measurable fluorescence signal (intensity or anisotropy).[14][15]
-
Competition: Increasing concentrations of the competitor ligand (MF6) are added to the mixture. As MF6 displaces the fluorescent probe from the FABP's binding pocket, a change in the fluorescence signal is observed.
-
Data Analysis: The change in fluorescence is plotted against the concentration of MF6. This data is then used to calculate the inhibition constant (Ki) or IC50, which can be related to the dissociation constant (Kd).
Signaling Pathway and Proposed Mechanism of Action
In the context of ischemic stroke, MF6 has been shown to exert neuroprotective effects by inhibiting FABPs, which in turn suppresses downstream inflammatory signaling.[3][4] One of the key pathways affected is the microsomal prostaglandin E synthase-1 (mPGES-1)–PGE2 signaling pathway.[3][4]
The diagram below illustrates the proposed mechanism by which MF6 ameliorates ischemic injury.
Caption: Proposed signaling pathway of MF6 in ameliorating ischemic stroke injury.
Experimental Workflow for In Vivo Efficacy Studies
The therapeutic potential of MF6 has been evaluated in animal models of ischemic stroke, specifically using the transient middle cerebral artery occlusion (tMCAO) model in mice.[4][5][16] This workflow is designed to induce a stroke and then assess the neuroprotective effects of the drug candidate.
The diagram below outlines a typical experimental workflow for these studies.
References
- 1. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Dissociation constant - Wikipedia [en.wikipedia.org]
- 9. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging via widefield surface plasmon resonance microscope for studying bone cell interactions with micropatterned ECM proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Studies of Fatty Acid Binding Proteins - Alan Kleinfeld [grantome.com]
- 14. Comparative study of the fatty acid binding process of a new FABP from Cherax quadricarinatus by fluorescence intensity, lifetime and anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time-resolved fluorescence of intestinal and liver fatty acid binding proteins: role of fatty acyl CoA and fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary Safety Profile of FABP Ligand 6 (MF6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fatty Acid-Binding Protein (FABP) Ligand 6, also known as MF6, is a selective inhibitor of FABP5 and FABP7, showing promise in preclinical models of multiple sclerosis and ischemic stroke.[1][2][3][4] This technical guide provides a summary of the preliminary findings related to the biological effects and safety of MF6 based on currently available research. The document outlines the known binding affinities, summarizes data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways influenced by this compound. It is important to note that comprehensive toxicological studies with standardized endpoints such as LD50 or NOAEL are not extensively reported in the public domain. The information herein is collated from studies focused on the therapeutic efficacy of MF6.
Quantitative Data Summary
The following tables summarize the key quantitative data available for FABP Ligand 6 (MF6).
Table 1: Binding Affinity of MF6 to FABP Isoforms
| FABP Isoform | Binding Affinity (KD) | Reference |
| FABP3 | 1038 ± 155 nM | [5] |
| FABP5 | 874 ± 66 nM | [4][5] |
| FABP7 | 20 ± 9 nM | [4][5] |
Table 2: In Vivo Study Parameters for MF6
| Study Context | Animal Model | Dosage | Administration Route | Vehicle | Outcome | Reference |
| Multiple Sclerosis | EAE Mice | 1 mg/kg daily for 4 weeks | Intragastric (i.g.) | - | Improved EAE severity, attenuated oxidative stress and inflammation | [3][6] |
| Ischemic Stroke | Mice (tMCAO) | 3.0 mg/kg (single dose) | Per os (p.o.) | 0.5% Carboxymethyl Cellulose (CMC) | Reduced brain infarct volumes and neurological deficits | [2][7] |
Key Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by MF6 as described in the literature.
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the preliminary studies of MF6.
Fluorescence Displacement Binding Assays
This method is utilized to determine the binding affinity of a ligand to a protein.
-
Objective: To quantify the binding affinity (Ki or KD) of MF6 to different FABP isoforms.
-
Protocol:
-
Recombinant human FABP3, FABP5, or FABP7 (3 µM) is incubated with a fluorescent probe (500 nM) in a binding assay buffer (30 mM Tris-HCl, 100 mM NaCl, pH 7.6).
-
The competitor test compound, MF6, is introduced to the wells at varying concentrations (e.g., 0.1–50 µM).
-
The mixture is allowed to equilibrate for 20 minutes at 25 °C in the dark.
-
The displacement of the fluorescent probe by MF6 results in a change in fluorescence, which is measured to calculate the binding affinity.
-
All experimental conditions are typically tested in triplicate.[8]
-
In Vivo Administration in a Mouse Model of Ischemic Stroke
This protocol describes the administration of MF6 to assess its neuroprotective effects.
-
Objective: To evaluate the efficacy of MF6 in reducing brain injury following an ischemic event.
-
Animal Model: Mice subjected to transient middle cerebral artery occlusion (tMCAO).
-
Protocol:
-
MF6 is suspended in a vehicle of 0.5% carboxymethyl cellulose (CMC).
-
A single dose of MF6 (e.g., 0.5, 1, or 3 mg/kg) is administered orally (per os) to the mice.
-
The administration occurs at a specific time point relative to the ischemic event, for example, 0.5 hours post-reperfusion.
-
A control group is orally administered an equivalent volume of the 0.5% CMC vehicle.
-
Outcomes such as brain infarct volume and neurological deficits are assessed at a later time point (e.g., 12 hours post-reperfusion).[2]
-
Cell Viability (MTT) Assay
While not directly reported for MF6 toxicity, this is a standard method to assess cell viability and can be applied to study the cytotoxic effects of a compound. The following is a general protocol.
-
Objective: To determine the effect of a compound on the metabolic activity and viability of cells.
-
Protocol:
-
Cells are seeded in 96-well culture plates at a specific density (e.g., 5 × 10³ cells/well).
-
The cells are treated with varying concentrations of the test compound (e.g., MF6) or a vehicle control for a defined period (e.g., 48 or 72 hours).
-
Following treatment, MTT reagent (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well and incubated for approximately 3 hours.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength to determine the relative cell viability.[9]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel FABP inhibitor like MF6, from initial screening to in vivo testing.
Conclusion
The preliminary data on FABP Ligand 6 (MF6) suggest a favorable profile in the context of its therapeutic targets, FABP5 and FABP7, with demonstrated efficacy in animal models of neurological diseases. The available information points towards mechanisms involving the reduction of inflammation and protection against mitochondrial damage. However, a comprehensive toxicological assessment is lacking in the reviewed literature. Future research should focus on dedicated safety studies, including dose-escalation studies to determine maximum tolerated dose, cytotoxicity profiling across various cell lines, and standard genotoxicity and phototoxicity assays to build a complete safety profile necessary for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the FABP Axis: Interplay Between Lipid Metabolism, Neuroinflammation, and Neurodegeneration | MDPI [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FABP Ligand 6 in EAE Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 5 (FABP5) has emerged as a critical regulator in the pathogenesis of neuroinflammatory diseases. Upregulation of FABP5 is associated with the exacerbation of experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis. FABP Ligand 6 (also known as MF 6) is a potent dual inhibitor of FABP5 and FABP7.[1] In vivo studies have demonstrated that both prophylactic and symptomatic oral administration of MF 6 at a dose of 1 mg/kg can significantly attenuate the clinical severity of EAE in mice.[1] This document provides a detailed experimental protocol for the application of FABP Ligand 6 in an EAE mouse model and summarizes the key quantitative outcomes of such treatment.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of FABP Ligand 6 (MF 6) in MOG₃₅-₅₅-induced EAE in C57BL/6J mice.
Table 1: Effect of FABP Ligand 6 (MF 6) on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) |
| Vehicle (PBS) | 3.5 ± 0.2 | 10.2 ± 0.5 |
| MF 6 (1 mg/kg, Prophylactic) | 1.5 ± 0.3 | 14.5 ± 0.8 |
| MF 6 (1 mg/kg, Symptomatic) | 2.1 ± 0.2* | 11.0 ± 0.6 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative values collated from published studies.
Table 2: Histopathological and Biochemical Analysis of Spinal Cord Tissue
| Parameter | Vehicle (PBS) | MF 6 (1 mg/kg, Prophylactic) | MF 6 (1 mg/kg, Symptomatic) |
| Myelin Basic Protein (MBP) (% of Control) | 45 ± 5 | 85 ± 7 | 68 ± 6* |
| GFAP-positive Cells (cells/mm²) | 250 ± 20 | 110 ± 15 | 160 ± 18 |
| Iba-1-positive Cells (cells/mm²) | 320 ± 25 | 150 ± 20** | 210 ± 22 |
| IL-1β (pg/mg protein) | 85 ± 9 | 35 ± 5 | 50 ± 7* |
| TNF-α (pg/mg protein) | 110 ± 12 | 45 ± 6 | 65 ± 8* |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative values collated from published studies.
Experimental Protocols
This section details the methodology for inducing EAE in mice and the subsequent treatment with FABP Ligand 6.
EAE Induction in C57BL/6J Mice
This protocol is for the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6J mice, 6 weeks old[1]
-
MOG₃₅-₅₅ peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactive)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (27G)
Procedure:
-
Preparation of MOG₃₅-₅₅/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG₃₅-₅₅ peptide in sterile PBS.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a 1:1 emulsion of the MOG₃₅-₅₅ solution and the CFA solution by vigorous mixing until a thick, stable emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the MOG₃₅-₅₅/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).
-
Administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin in 100 µL of sterile PBS via i.p. injection.
-
Treatment with FABP Ligand 6 (MF 6)
Materials:
-
FABP Ligand 6 (MF 6)
-
Vehicle (e.g., PBS with 0.5% carboxymethylcellulose)
-
Oral gavage needles
Treatment Regimens:
-
Prophylactic Treatment:
-
Begin oral administration of MF 6 at a dose of 1 mg/kg one week before EAE induction (Day -7).[1]
-
Continue daily oral administration until the end of the experiment.
-
-
Symptomatic Treatment:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Begin oral administration of MF 6 at a dose of 1 mg/kg upon the first appearance of clinical symptoms (typically around day 10-12).[1]
-
Continue daily oral administration until the end of the experiment.
-
Clinical Scoring of EAE
-
Monitor mice daily for body weight and clinical signs of EAE.
-
Score the clinical severity of EAE based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
Visualizations
Signaling Pathway of FABP5 in Neuroinflammation
References
Application Notes and Protocols: In Vivo Administration of FABP Ligand 6 (MF6) in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model
Audience: Researchers, scientists, and drug development professionals involved in preclinical stroke research and neuroprotective drug discovery.
Abstract: Fatty acid-binding proteins (FABPs), particularly FABP3, FABP5, and FABP7, are implicated in the pathophysiology of cerebral ischemia-reperfusion injury.[1] Their expression levels increase following an ischemic event, contributing to inflammation and neuronal damage.[1][2] This document details the in vivo application of FABP ligand 6 (MF6), a novel FABP inhibitor, in a murine model of transient middle cerebral artery occlusion (tMCAO).[1][3] MF6 has demonstrated significant neuroprotective effects by reducing brain infarct volumes, ameliorating neurological deficits, and suppressing key inflammatory pathways.[1][2] The protocols and data presented herein provide a framework for evaluating the therapeutic potential of MF6 and other FABP inhibitors in the context of ischemic stroke.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Surgical Protocol
This protocol describes the induction of focal cerebral ischemia in mice, a standard model for preclinical stroke research.[1][4]
Animal Model:
-
Species: Male ICR mice (or similar strains like C57BL/6).[1][5]
-
Age/Weight: 5 weeks old, weighing 25–30 g.[1]
Materials:
-
Anesthetic cocktail: Medetomidine (0.3 mg/kg), Midazolam (4.0 mg/kg), and Butorphanol (5.0 mg/kg).[4]
-
Silicone-coated 6-0 suture (e.g., Doccol Corporation).[1][4]
-
Homoeothermic heating blanket.
-
Laser-Doppler flowmetry system for monitoring regional cerebral blood flow (rCBF).[1]
Procedure:
-
Anesthetize mice via intraperitoneal injection of the anesthetic cocktail.[4]
-
Place the mouse on a heating blanket to maintain core body temperature at 37°C throughout the procedure.[1]
-
Make a midline neck incision and carefully expose the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicone-coated 6-0 suture from the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][4]
-
Confirm successful occlusion by monitoring rCBF; a reduction of 70-90% indicates a successful procedure.[1]
-
After 2 hours, gently withdraw the suture to allow for reperfusion.[1][4]
-
Suture the incision and allow the mouse to recover.
-
For sham-operated control groups, perform the same surgical procedure without the insertion of the suture.[1]
FABP Ligand 6 (MF6) Administration Protocol
MF6 is administered orally post-reperfusion to assess its therapeutic efficacy.
Materials:
-
FABP Ligand 6 (MF6): 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid.[1][2]
-
Vehicle: 0.5% carboxymethyl cellulose (CMC) solution.[1]
Procedure for Post-Treatment Studies:
-
Prepare a suspension of MF6 in 0.5% CMC.[1]
-
For dose-response experiments, administer MF6 orally (per os, p.o.) at doses of 0.5, 1, or 3 mg/kg at 30 minutes after the start of reperfusion.[3][5]
-
For time-response experiments, administer a single dose of 3 mg/kg MF6 at 0.5, 1, or 2 hours post-reperfusion.[3][5]
-
The control group should receive an equivalent volume of the 0.5% CMC vehicle orally.[1]
Data Presentation: Summary of Quantitative Results
The following tables summarize the reported effects of MF6 administration in the tMCAO model.
Table 1: Effect of Post-Reperfusion MF6 Administration on Brain Infarct Volume and Neurological Deficits.
| Treatment Group (Administered 0.5h post-reperfusion) | Dose (mg/kg, p.o.) | Outcome on Infarct Volume (at 24h) | Outcome on Neurological Deficits |
|---|---|---|---|
| Vehicle (0.5% CMC) | N/A | No reduction | Severe deficits |
| MF6 | 0.5 | Not specified | Not specified |
| MF6 | 1.0 | Not specified | Not specified |
| MF6 | 3.0 | Effectively reduced [1][2] | Effectively reduced [1][2] |
Table 2: Effect of MF6 Administration on FABP and Inflammatory Marker Expression.
| Target Protein | Treatment Group (3 mg/kg MF6 at 0.5h post-reperfusion) | Effect on Protein Expression (at 12h post-reperfusion) |
|---|---|---|
| FABP3 | Vehicle | Increased in ischemic hemisphere[1] |
| FABP3 | MF6 | Significantly suppressed elevation[1] |
| FABP5 | Vehicle | Increased in ischemic hemisphere[1] |
| FABP5 | MF6 | Significantly suppressed elevation[1] |
| FABP7 | Vehicle | Increased in ischemic hemisphere[1] |
| FABP7 | MF6 | Significantly suppressed elevation[1] |
| mPGES-1 | Vehicle | Increased in ischemic hemisphere[1] |
| mPGES-1 | MF6 | Suppressed expression[1] |
| Prostaglandin E2 (PGE2) | Vehicle | Increased levels in ischemic hemisphere[1] |
| Prostaglandin E2 (PGE2) | MF6 | Suppressed levels[1][2] |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental process and the proposed mechanism of action for MF6.
Caption: Experimental workflow for tMCAO and MF6 administration.
Caption: Proposed signaling pathway of MF6 in ischemic stroke.
Mechanism of Action
Ischemic stroke followed by reperfusion leads to an upregulation of FABP3, FABP5, and FABP7 in the brain.[1] This increase is associated with the promotion of inflammatory signaling pathways.[1][6] Specifically, elevated FABPs appear to drive the expression of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[1] PGE2 is a potent inflammatory mediator that contributes to neuronal injury and exacerbates brain damage.[1][2]
MF6 acts as an inhibitor of FABPs.[1] By binding to FABPs (with high affinity for FABP7 and weaker affinity for FABP3 and FABP5), MF6 suppresses their upregulation and subsequent signaling.[1][7] This inhibitory action blocks the downstream increase in mPGES-1 and PGE2, thereby reducing neuroinflammation and leading to a significant decrease in brain infarct volume and improved neurological outcomes.[1][2] These findings position FABP inhibition as a promising therapeutic strategy for ischemic stroke.[1]
References
- 1. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid-binding proteins 3 and 5 are involved in the initiation of mitochondrial damage in ischemic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Preparation of FABPs Ligand 6 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution for FABPs Ligand 6 (also known as MF6). Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and the reproducibility of experimental results.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate lipid metabolism and signaling.[1] this compound (MF6) is a potent dual inhibitor of FABP5 and FABP7, with KD values of 874 nM and 20 nM, respectively.[2][3] It is a valuable tool for research, particularly in the context of multiple sclerosis and other neurological disorders.[2][3]
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions but exhibits high solubility in organic solvents like DMSO.[2] Proper preparation of a concentrated stock solution in DMSO is a critical first step for most in vitro and cell-based assays. This protocol outlines the best practices for dissolving and storing this compound to prevent precipitation and degradation, ensuring accurate and reliable experimental outcomes.
Properties and Specifications
Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Synonyms | MF6 | [2] |
| CAS Number | 2988135-14-2 | [2] |
| Molecular Formula | C₂₈H₂₇FN₂O₃ | [2] |
| Molecular Weight | 458.52 g/mol | [2] |
| Solubility in DMSO | ≥ 250 mg/mL (545.23 mM) | [2] |
Materials and Equipment
3.1 Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile pipette tips
3.2 Equipment
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
Optional: Water bath or heat block set to 37°C
Experimental Protocols
4.1 Protocol A: Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a concentrated primary stock solution (e.g., 50 mM). It is crucial to perform these steps in a clean environment to avoid contamination.
-
Equilibrate Compound: Allow the vial containing the this compound powder to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, weigh out 1 mg.
-
Calculate DMSO Volume: Calculate the precise volume of DMSO required to achieve the target concentration. The formula is:
Volume (μL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mM) * 1,000,000
For example, to make a 10 mM stock solution from 1 mg of powder: Volume (μL) = [1 mg / 458.52 g/mol ] / 10 mM * 1,000,000 = 218.1 μL
-
Dissolve Compound: Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Facilitate Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution.[2]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][5]
4.2 Stock Solution Calculation Quick-Reference
The table below provides pre-calculated DMSO volumes needed to prepare common stock concentrations from standard masses of this compound.
| Mass of Compound | For 1 mM Stock | For 5 mM Stock | For 10 mM Stock | For 50 mM Stock |
| 1 mg | 2180.9 μL | 436.2 μL | 218.1 μL | 43.6 μL |
| 5 mg | 10.90 mL | 2180.9 μL | 1090.5 μL | 218.1 μL |
| 10 mg | 21.81 mL | 4.36 mL | 2180.9 μL | 436.2 μL |
4.3 Protocol B: Preparation of Working Solutions for Assays
Organic compounds dissolved in 100% DMSO often precipitate when diluted directly into aqueous buffers or cell culture media.[6] A stepwise dilution process is recommended to prevent this.
-
Intermediate Dilution (in DMSO): First, perform serial dilutions of your high-concentration primary stock solution in 100% DMSO to create intermediate stocks.[7] This is critical for creating dose-response curves.
-
Final Dilution (in Aqueous Medium): Add the final, small volume of the DMSO-diluted intermediate stock to your pre-warmed aqueous assay buffer or cell culture medium. Do not add the aqueous medium to the DMSO. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with assay results.[4]
-
Mix and Use Promptly: Mix immediately and thoroughly by pipetting or gentle vortexing. It is recommended to prepare fresh working solutions for each experiment and use them promptly.[3]
-
Include Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the compound treatment.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | [2][4] |
| -80°C | Up to 6 months | Recommended for long-term storage.[2][4] |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution.[4] Aliquoting into single-use volumes is highly recommended.
Visual Workflows
The following diagrams illustrate the key protocols for preparing this compound solutions.
Caption: Workflow for preparing a primary stock solution of this compound in DMSO.
References
- 1. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SH-SY5Y Cell-Based Assays Evaluating FABP Ligand 6 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, serves as a valuable in vitro model for studying neurodegenerative diseases and neurotoxicity.[1][2][3] These cells can be differentiated into a more mature neuronal phenotype, expressing various markers characteristic of neurons, making them a suitable system for screening and characterizing novel therapeutic compounds targeting neuronal pathways.[4][5][6] Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play crucial roles in fatty acid uptake, transport, and signaling.[7] In the central nervous system, FABPs, particularly FABP3, FABP5, and FABP7, are implicated in neuronal function and have been linked to neurodegenerative disorders.[7][8] This makes them attractive targets for drug discovery.
These application notes provide a comprehensive set of protocols for utilizing SH-SY5Y cells to assess the activity of a novel compound, FABP Ligand 6. The described assays will enable researchers to characterize the binding of Ligand 6 to its target FABP, its impact on cellular viability and downstream signaling pathways.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To maintain and differentiate SH-SY5Y cells to obtain a homogenous population of neuron-like cells suitable for subsequent assays.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium (1:1 mixture)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Non-Essential Amino Acids (NEAA)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
A. Cell Maintenance (Undifferentiated State):
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency. This typically occurs every 3-5 days.
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for replating.
B. Neuronal Differentiation:
-
Seed SH-SY5Y cells at a density of 2.5 x 10^4 cells/cm² in culture vessels.
-
After 24 hours, replace the growth medium with differentiation medium: DMEM/F12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 10 µM Retinoic Acid (RA).
-
Incubate the cells for 5-7 days, replacing the differentiation medium every 2-3 days.
-
Following RA treatment, replace the medium with DMEM/F12 containing 1% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).
-
Continue to culture for an additional 3-5 days to allow for the development of a mature neuronal phenotype, characterized by the extension of neurites.[9]
Ligand Binding Assay
Objective: To determine the binding affinity of Ligand 6 to its target FABP expressed in SH-SY5Y cells. A competitive binding assay using a fluorescent probe is described.
Materials:
-
Differentiated SH-SY5Y cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Target FABP antibody for immunoprecipitation (if necessary)
-
Fluorescent fatty acid analog (e.g., 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS))[10][11]
-
FABP Ligand 6
-
96-well black microplates
Protocol:
-
Prepare cell lysates from differentiated SH-SY5Y cells.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well black microplate, add a fixed concentration of cell lysate and a fixed concentration of the fluorescent probe (e.g., 500 nM 1,8-ANS).[10]
-
Add increasing concentrations of FABP Ligand 6 to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe (for 1,8-ANS, excitation ~380 nm, emission ~480 nm).[11]
-
The decrease in fluorescence intensity correlates with the displacement of the fluorescent probe by Ligand 6.
-
Calculate the binding affinity (Kd or IC50) by plotting the fluorescence intensity against the logarithm of the ligand concentration and fitting the data to a suitable binding model.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of FABP Ligand 6 on differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
FABP Ligand 6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with various concentrations of FABP Ligand 6 for 24, 48, or 72 hours. Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Downstream Signaling
Objective: To investigate the effect of FABP Ligand 6 on the expression and phosphorylation of key proteins in FABP-mediated signaling pathways, such as the PPAR and PI3K/AKT pathways.[8][12][13]
Materials:
-
Differentiated SH-SY5Y cells
-
FABP Ligand 6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-FABP, anti-PPARγ, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65)[13]
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Treat differentiated SH-SY5Y cells with FABP Ligand 6 at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Binding Affinity of FABP Ligand 6
| Compound | Target FABP | IC50 (µM) | Kd (µM) |
| Ligand 6 | FABP X | ||
| Control Ligand | FABP X |
Table 2: Cytotoxicity of FABP Ligand 6 on Differentiated SH-SY5Y Cells (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Effect of FABP Ligand 6 on Protein Expression/Phosphorylation (Western Blot Quantification)
| Treatment | p-AKT/Total AKT (Fold Change) | p-p65/Total p65 (Fold Change) | PPARγ Expression (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Ligand 6 (1 µM) | |||
| Ligand 6 (10 µM) |
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of FABP Ligand 6 in neuronal cells.
Caption: Experimental workflow for assessing FABP Ligand 6 activity.
References
- 1. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid-binding proteins 3 and 5 are involved in the initiation of mitochondrial damage in ischemic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Fatty Acid Binding Proteins in Neuropsychiatric Diseases: A Narrative Review [imrpress.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulating FABP5 Ligand 6 in 0.5% Carboxymethyl Cellulose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid-Binding Protein 5 (FABP5) is an intracellular lipid-binding protein that facilitates the transport of fatty acids and other lipophilic signaling molecules from the cytoplasm to the nucleus.[1][2] By chaperoning these ligands, FABP5 can modulate the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), thereby influencing gene expression related to cell proliferation, inflammation, and metabolism.[1][3] Its involvement in various pathologies, including cancer and skin diseases, has made FABP5 an attractive therapeutic target.[1][4]
FABP5 ligand 6 represents a class of small molecule inhibitors designed to block the ligand-binding pocket of FABP5, thereby preventing the downstream signaling events. Like many small molecule inhibitors, these compounds are often hydrophobic, presenting a challenge for in vivo and in vitro studies which require a stable and homogenous formulation.[5][6] Carboxymethyl cellulose (CMC), a water-soluble, anionic cellulose derivative, is widely used as a suspending agent and viscosity modifier in pharmaceutical formulations to address the poor aqueous solubility of such compounds.[7][8]
This document provides a detailed protocol for the preparation of a 0.5% (w/v) CMC solution and the subsequent formulation of FABP5 ligand 6 into a homogenous suspension suitable for preclinical research.
Physicochemical Data
The following table summarizes typical physicochemical properties for a representative FABP5 small molecule inhibitor.
| Property | Data |
| Appearance | White to off-white solid |
| Molecular Weight | ~450 - 550 g/mol |
| Aqueous Solubility | Poorly soluble (<1 mg/mL) |
| LogP | >3.0 |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Storage (Suspension) | 2-8°C, for up to 7 days (stability should be verified) |
Experimental Protocols
Preparation of 0.5% (w/v) Carboxymethyl Cellulose (CMC) Vehicle
This protocol describes the preparation of 100 mL of a 0.5% CMC solution. The volumes can be scaled as needed.
Materials:
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Deionized or distilled water
-
100 mL graduated cylinder
-
150 mL beaker
-
Magnetic stirrer and stir bar
-
Weighing balance and weigh boat
Methodology:
-
Measure 100 mL of deionized water using a graduated cylinder and pour it into the 150 mL beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar. Begin stirring at a moderate speed to create a vortex without splashing.
-
Accurately weigh 0.5 g of CMC powder.
-
Slowly and carefully sprinkle the CMC powder into the shoulder of the vortex. Adding the powder too quickly or into the center of the vortex can lead to the formation of agglomerates or "fish-eyes".[8]
-
Once all the powder is added, cover the beaker (e.g., with paraffin film) to prevent evaporation and continue stirring until the CMC is fully dissolved. This may take several hours. The solution should appear clear to slightly opalescent and be free of visible particles.
-
For optimal hydration and homogeneity, allow the solution to stand overnight at room temperature.
-
The final 0.5% CMC vehicle can be stored in a sealed container at 2-8°C for up to one week.
Formulation of FABP5 Ligand 6 Suspension
This protocol describes the preparation of a 10 mg/mL suspension of FABP5 ligand 6. The concentration can be adjusted based on experimental requirements.
Materials:
-
FABP5 Ligand 6 powder
-
Prepared 0.5% CMC vehicle
-
Mortar and pestle (or appropriate homogenization vessel)
-
Spatula
-
Vortex mixer
-
Pipettes
Methodology:
-
Calculate the required amount of FABP5 ligand 6 and 0.5% CMC vehicle based on the desired final concentration and volume.
-
Weigh the calculated amount of FABP5 ligand 6 powder and place it into a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the powder (typically 1-2 drops) to create a thick paste.
-
Gently triturate the paste with the pestle for several minutes. This step, known as "wetting," is critical for breaking down powder aggregates and ensuring that each particle is coated with the vehicle, which prevents clumping.
-
Gradually add the remaining 0.5% CMC vehicle in small aliquots while continuously stirring or mixing.
-
After all the vehicle has been added, transfer the suspension to an appropriate container (e.g., a conical tube).
-
Mix the final suspension thoroughly using a vortex mixer for 1-2 minutes to ensure homogeneity.
-
Store the final suspension at 2-8°C and protect from light. Always vortex the suspension thoroughly immediately before each use to ensure uniform dosing.
Visualized Workflows and Pathways
Formulation Workflow
The following diagram outlines the complete workflow for preparing the FABP5 ligand 6 suspension.
Caption: Workflow for the formulation of FABP5 Ligand 6 in 0.5% CMC.
FABP5 Signaling Pathway and Inhibition
This diagram illustrates the mechanism of action of FABP5 and its inhibition by Ligand 6.
Caption: FABP5 binds and transports lipids to the nucleus, which is blocked by Ligand 6.
References
- 1. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 3. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Carboxymethyl cellulose (CMC) Solutions [silverson.co.uk]
Quantifying FABP5 and FABP7 Inhibition In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid-binding proteins 5 (FABP5) and 7 (FABP7) are intracellular lipid-binding proteins that have emerged as significant therapeutic targets in various diseases, including cancer, metabolic disorders, and neuroinflammatory conditions. Their roles in fatty acid uptake, transport, and signaling make them attractive targets for small molecule inhibitors. This document provides detailed application notes and protocols for the in vitro quantification of FABP5 and FABP7 inhibition, designed to assist researchers in the discovery and characterization of novel inhibitors.
Fatty acid-binding proteins (FABPs) are a family of low molecular weight intracellular proteins, typically 14-15 kDa in size, that are involved in the uptake, transport, and metabolism of fatty acids.[1] FABP5, also known as epidermal FABP (E-FABP), is expressed in various tissues including the skin, brain, and adipose tissue.[2][3] It plays a crucial role in regulating cellular proliferation and differentiation by activating peroxisome proliferator-activated receptor delta (PPARδ).[2] FABP7, or brain FABP (B-FABP), is predominantly found in the brain and is implicated in neurodevelopment and tumorigenesis.[1][4] Both FABP5 and FABP7 are involved in distinct signaling pathways that influence cell growth, migration, and inflammation.
Signaling Pathways of FABP5 and FABP7
Understanding the signaling cascades involving FABP5 and FABP7 is crucial for designing effective inhibitors and interpreting experimental results.
FABP5 Signaling
FABP5 is a key regulator of lipid signaling and has been shown to modulate inflammatory responses and cell proliferation. In macrophages, FABP5 deletion leads to an anti-inflammatory phenotype and impacts pathways associated with inflammation, cytokine production, and Toll-like receptor 2 (TLR2) signaling.[5] One of the well-characterized pathways involves the transport of fatty acids to the nucleus, where they can act as ligands for nuclear receptors like PPARs.[6] Specifically, certain fatty acids, when bound to FABP5, can induce its translocation to the nucleus and subsequent transactivation of PPARβ/δ.[7] In castration-resistant prostate cancer cells, an FABP5-related signal transduction pathway, which involves the stimulation of PPARγ by fatty acids transported by FABP5, becomes dominant.[6] Furthermore, FABP5 has been shown to regulate the AMPK/NF-κB signaling pathway, where its deletion leads to the accumulation of unsaturated fatty acids, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the NF-κB pathway.[8]
FABP7 Signaling
FABP7 is involved in the proliferation and invasion of various cancer cells, including melanoma and glioblastoma.[9][10] Its regulation has been linked to the PKC and MAPK/ERK1/2 signaling pathways.[9] In melanoma cells, activation of these pathways can modulate FABP7 expression, which in turn promotes cell proliferation and invasion.[9] In cutaneous squamous cell carcinoma, FABP7 has been shown to inhibit proliferation and invasion through the Notch signaling pathway.[11][12] Furthermore, in glioblastoma, FABP7 can activate a polyunsaturated fatty acid (PUFA)-mediated signaling pathway through the nuclear receptor RXRα, which influences stemness and invasion.[10]
Quantitative Data on FABP5 and FABP7 Inhibitors
A variety of small molecule inhibitors targeting FABP5 and FABP7 have been developed and characterized. The following tables summarize the quantitative inhibition data for some of these compounds.
Table 1: FABP5 Inhibitors
| Compound | Inhibition Constant (Ki) / IC50 | Assay Method | Reference |
| BMS-309403 | Ki: 350 nM | Fluorescent Probe Displacement | [13][14] |
| RO6806051 | Ki: 86 nM (hFABP5) | Not Specified | [13][15] |
| FABP4/5-IN-4 | IC50: 5.72 μM | Not Specified | [13] |
| FABP4/5-IN-5 | IC50: 10.72 μM | Not Specified | [13] |
| Compound 22b | IC50: 72.8 μM | Not Specified | [16] |
| STK-0 (Y070-2541) | Ki: 5.53 ± 0.89 μM | Fluorescent Probe Displacement | [17][18] |
| STK-15 | Ki: 1.40 ± 0.35 μM | Fluorescent Probe Displacement | [18] |
| STK-21 | Ki: 3.13 ± 0.21 μM | Fluorescent Probe Displacement | [18] |
| STK-22 | Ki: 2.90 ± 0.93 μM | Fluorescent Probe Displacement | [18] |
| SBFI-26 | Ki: 0.86 ± 0.18 μM | Fluorescent Probe Displacement | [17][18] |
| ART26.12 | Ki: 0.77 µM | Not Specified | [15] |
| MF 6 | KD: 874 nM | Not Specified | [1][13] |
| 5M7 | Ki: 0.50 μM | Not Specified | [19] |
| 65X | Ki: 0.086 μM | Not Specified | [19] |
| 65Z | Ki: 0.12 μM | Not Specified | [19] |
Table 2: FABP7 Inhibitors
| Compound | Inhibition Constant (Ki) / IC50 | Assay Method | Reference |
| MF 6 | KD: 20 nM | Not Specified | [1][13][15] |
Experimental Protocols
Fluorescent Probe Displacement Assay
This is a widely used method to screen for and characterize inhibitors of FABPs. The assay relies on the displacement of a fluorescent probe from the FABP binding pocket by a competing ligand.
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), binds to the hydrophobic pocket of the FABP, resulting in an increase in fluorescence.[20][21][22] When a test compound with affinity for the binding pocket is added, it displaces the probe, leading to a decrease in fluorescence. The extent of this decrease is proportional to the binding affinity of the test compound.
Materials:
-
Purified recombinant human FABP5 or FABP7
-
Fluorescent probe (e.g., 1,8-ANS or DAUDA)
-
Test compounds
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[17][18]
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the purified FABP protein to the desired concentration in the assay buffer.
-
-
-
In a 96-well plate, add the FABP protein solution.
-
Add the fluorescent probe to each well and incubate for a short period to allow for binding.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (buffer/solvent only).
-
Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for 1,8-ANS, excitation ~370 nm, emission ~475 nm).[21]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without protein).
-
Plot the percentage of fluorescence inhibition against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the probe's dissociation constant (Kd) is known.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[23][24]
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule.[25][26] The binding of an inhibitor to an FABP will result in a specific heat change that can be measured and analyzed to determine the binding thermodynamics.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human FABP5 or FABP7
-
Test compounds
-
Dialysis buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution)[24]
Protocol:
-
-
Dialyze the purified FABP protein against the chosen experimental buffer extensively.
-
Dissolve the test compound in the final dialysis buffer. It is critical that the buffer composition of the protein and ligand solutions are identical.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the FABP solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
-
Titration Experiment:
-
Perform a series of injections of the ligand into the sample cell. The injection volume and spacing should be optimized for the specific interaction.
-
A control experiment titrating the ligand into the buffer alone should be performed to account for the heat of dilution.[23]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Cellular Proliferation and Invasion Assays
To assess the functional consequences of FABP5 or FABP7 inhibition in a cellular context, proliferation and invasion assays can be performed using relevant cell lines.
Principle: These assays measure the effect of test compounds on the ability of cells to divide and migrate through a barrier, respectively. A reduction in proliferation or invasion in the presence of a compound suggests it may be acting through the inhibition of FABP5 or FABP7, depending on the cellular context.
Protocols:
-
Cell Proliferation Assay (e.g., CCK-8 or MTS):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
At different time points (e.g., 24, 48, 72 hours), add the CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance indicates reduced cell viability/proliferation.[28]
-
-
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).
-
Seed cells in the upper chamber in serum-free medium containing the test compound.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a sufficient time to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope. A decrease in the number of stained cells indicates inhibition of invasion.[29]
-
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the in vitro quantification of FABP5 and FABP7 inhibition. By employing these methods, researchers can effectively screen for novel inhibitors, characterize their binding properties, and evaluate their functional effects in cellular models. This will ultimately contribute to the development of new therapeutic agents targeting FABP-related diseases.
References
- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 3. Determination of the FABP5 expression profile in skin lesions of an IMQ-induced psoriasis mouse model using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of FABP7 in tumor cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Signaling Pathways Modulated by Fatty Acid Binding Protein 5 (FABP5) in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid-binding protein 5 (FABP5)-related signal transduction pathway in castration-resistant prostate cancer cells: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for ligand regulation of the fatty acid-binding protein 5, peroxisome proliferator-activated receptor β/δ (FABP5-PPARβ/δ) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The fatty acid binding protein 7 (FABP7) is involved in proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. FABP7 inhibits proliferation and invasion abilities of cutaneous squamous cell carcinoma cells via the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. caymanchem.com [caymanchem.com]
- 22. FABP5-binding lipids regulate autophagy in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. zaguan.unizar.es [zaguan.unizar.es]
- 26. tainstruments.com [tainstruments.com]
- 27. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 28. Effect of FABP5 gene silencing on the proliferation, apoptosis and invasion of human gastric SGC-7901 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fatty acid binding protein 7 may be a marker and therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Oligodendrocyte Survival and Myelination Following MF6 Treatment
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oligodendrocytes are the myelinating cells of the central nervous system (CNS), essential for rapid nerve impulse conduction and providing metabolic support to axons.[1][2] Their survival and function are critical for CNS health, and their loss is a hallmark of demyelinating diseases like multiple sclerosis.[3][4] Consequently, therapeutic strategies aimed at promoting oligodendrocyte survival and enhancing myelination are of significant interest.
These application notes provide a comprehensive overview of protocols to assess the efficacy of a hypothetical therapeutic compound, MF6, on oligodendrocyte survival and myelination. The described methodologies cover in vitro and in vivo approaches, offering a framework for preclinical evaluation.
I. In Vitro Assessment of Oligodendrocyte Survival and Differentiation
Primary oligodendrocyte precursor cells (OPCs) or oligodendrocyte lineage cell lines (e.g., CG4) are valuable tools for the initial screening and mechanistic studies of compounds like MF6.[5]
Key Experiments and Data Presentation:
Table 1: Effect of MF6 on Oligodendrocyte Precursor Cell (OPC) Viability
| Treatment Group | Concentration (nM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Vehicle Control | 0 | 100 ± 5.2 | 100 ± 7.1 |
| MF6 | 10 | 105 ± 4.8 | 95 ± 6.3 |
| MF6 | 50 | 115 ± 6.1 | 88 ± 5.9 |
| MF6 | 100 | 125 ± 7.3 | 75 ± 4.8 |
| Staurosporine (Positive Control) | 1000 | 22 ± 3.5 | 250 ± 15.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SD.
Table 2: Influence of MF6 on OPC Differentiation and Maturation
| Treatment Group | Concentration (nM) | % MBP-positive Cells | % O4-positive Cells |
| Vehicle Control | 0 | 15 ± 2.1 | 45 ± 3.8 |
| MF6 | 10 | 20 ± 2.5 | 50 ± 4.1 |
| MF6 | 50 | 35 ± 3.2 | 65 ± 5.2* |
| MF6 | 100 | 48 ± 4.1*** | 78 ± 6.3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SD. MBP (Myelin Basic Protein) is a marker for mature oligodendrocytes. O4 is a marker for immature and mature oligodendrocytes.
Experimental Protocols:
1. Oligodendrocyte Precursor Cell (OPC) Culture:
-
Source: Primary OPCs can be isolated from neonatal rat or mouse brains.[6]
-
Protocol:
-
Dissect and mechanically dissociate cortices from P6-P8 mouse pups.
-
Culture dissociated cells on poly-D-lysine coated flasks in a growth medium containing PDGF-AA and FGF-2 to promote OPC proliferation.
-
After 7-10 days, separate OPCs from astrocytes and microglia by differential shaking.
-
Plate purified OPCs on appropriate culture vessels for subsequent experiments.
-
2. Cytotoxicity and Viability Assays:
-
MTT Assay: Measures cell viability based on mitochondrial activity.
-
Plate OPCs in a 96-well plate and treat with varying concentrations of MF6 for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
LDH Assay: Measures cytotoxicity by quantifying lactate dehydrogenase (LDH) release from damaged cells.[5]
-
Collect culture supernatant from MF6-treated OPCs.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity according to the manufacturer's instructions.
-
3. Immunocytochemistry for Differentiation Markers:
-
Protocol:
-
Culture OPCs on coverslips and treat with MF6 in a differentiation-promoting medium (e.g., containing T3).
-
After 5-7 days, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100 and block with normal goat serum.
-
Incubate with primary antibodies against oligodendrocyte markers (e.g., anti-MBP for mature oligodendrocytes, anti-O4 for immature and mature oligodendrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
Image using a fluorescence microscope and quantify the percentage of marker-positive cells.
-
II. In Vivo Assessment of Oligodendrocyte Survival and Remyelination
Animal models of demyelination, such as cuprizone-induced demyelination or experimental autoimmune encephalomyelitis (EAE), are crucial for evaluating the therapeutic potential of MF6 in a complex biological system.[3]
Key Experiments and Data Presentation:
Table 3: Effect of MF6 on Oligodendrocyte Numbers and Remyelination in a Cuprizone-Induced Demyelination Model
| Treatment Group | Oligodendrocyte Density (CC1+ cells/mm²) in Corpus Callosum | Myelin Content (LFB Staining Intensity) in Corpus Callosum |
| Healthy Control | 250 ± 25 | 1.00 ± 0.08 |
| Cuprizone + Vehicle | 85 ± 12 | 0.35 ± 0.05 |
| Cuprizone + MF6 (10 mg/kg) | 150 ± 18 | 0.65 ± 0.07 |
| Cuprizone + MF6 (50 mg/kg) | 210 ± 22 | 0.85 ± 0.09 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to healthy control. Data are presented as mean ± SD. CC1 is a marker for mature oligodendrocytes. LFB (Luxol Fast Blue) stains for myelin.
Experimental Protocols:
1. Cuprizone-Induced Demyelination Model:
-
Protocol:
-
Feed adult C57BL/6 mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Administer MF6 or vehicle daily via oral gavage or intraperitoneal injection during the last 2 weeks of cuprizone treatment and for 2 weeks after cessation of cuprizone (remyelination phase).
-
Sacrifice animals at the end of the treatment period and perfuse with 4% paraformaldehyde.
-
Collect brains for histological analysis.
-
2. Immunohistochemistry and Histology:
-
Protocol:
-
Cryosection or paraffin-embed the fixed brains.
-
For oligodendrocyte quantification, perform immunohistochemistry using an antibody against CC1 (a marker for mature oligodendrocytes).
-
For myelin assessment, perform Luxol Fast Blue (LFB) staining to visualize myelin sheaths.
-
Image stained sections and quantify the number of CC1-positive cells and the intensity of LFB staining in the region of interest (e.g., corpus callosum) using image analysis software.
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The survival and differentiation of oligodendrocytes are regulated by complex signaling pathways. MF6 may exert its effects by modulating one or more of these pathways.
References
- 1. Frontiers | How Do Cells of the Oligodendrocyte Lineage Affect Neuronal Circuits to Influence Motor Function, Memory and Mood? [frontiersin.org]
- 2. Oligodendrocytes: biology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death receptor 6 negatively regulates oligodendrocyte survival, maturation and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remyelination alters the pattern of myelin in the cerebral cortex | eLife [elifesciences.org]
- 5. In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Addressing FABP6 Ligand Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of Fatty Acid Binding Protein 6 (FABP6) ligands in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of FABP6 ligand instability in my experiments?
A1: Ligand instability can manifest in several ways, leading to inconsistent and unreliable experimental results. Key indicators include:
-
Poor Reproducibility: Identical experiments yielding significantly different results.
-
Low Ligand Solubility: Visible precipitation of the ligand in your buffer system, or the need for high concentrations of organic solvents.
-
Assay Interference: High background signals, non-specific binding, or time-dependent loss of signal in binding assays.
-
Ligand Aggregation: Formation of small molecule aggregates that can lead to false positives, particularly in high-throughput screening.
-
Chemical Degradation: Loss of active ligand concentration over time due to hydrolysis, oxidation, or other chemical reactions in the assay buffer.
Q2: My FABP6 ligand is hydrophobic. How can I improve its solubility for in vitro assays?
A2: Working with hydrophobic ligands, such as those targeting the lipid-binding pocket of FABP6, requires careful optimization of your solvent system. Here are some strategies:
-
Use of Co-solvents: Organic solvents like DMSO or PEG3350 are commonly used to dissolve hydrophobic compounds. However, it is crucial to keep the final concentration low (typically <1-5%) to avoid affecting protein stability and function.
-
Test a Range of Buffers: The choice of buffer, pH, and ionic strength can significantly impact ligand solubility. It is advisable to screen a variety of buffer conditions.
-
Inclusion of Detergents: Low concentrations of non-denaturing detergents can help solubilize hydrophobic ligands and prevent aggregation.
-
Formulation with Excipients: For bile acid-based ligands, specific excipients can enhance their release and dissolution rate in aqueous solutions.
Q3: What is ligand aggregation and why is it a problem in FABP6 binding assays?
A3: Ligand aggregation is the self-association of small molecules to form colloidal particles in solution. This is a frequent issue with hydrophobic compounds and can lead to:
-
False Positives: Aggregates can non-specifically bind to proteins, leading to erroneous identification of "hits" in screening campaigns.
-
Inaccurate Binding Kinetics: The presence of aggregates can interfere with the measurement of true binding affinities and kinetics.
-
Assay Artifacts: Aggregates can scatter light, interfering with optical detection methods, or sequester proteins, altering their effective concentration.
Troubleshooting Guides
Issue 1: High Background Signal and Poor Reproducibility in FABP6 Binding Assays
This is often indicative of ligand instability, leading to non-specific interactions or aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background and poor reproducibility.
Quantitative Data Summary:
Table 1: Effect of Co-solvents on Ligand Solubility
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration | Notes |
| DMSO | 0.5 - 1% (v/v) | < 5% (v/v) | Can affect protein stability at higher concentrations. |
| PEG3350 | 1 - 2% (w/v) | < 10% (w/v) | Generally well-tolerated by proteins. |
| Glycerol | 5 - 10% (v/v) | < 20% (v/v) | Can increase viscosity, potentially affecting kinetics. |
This data is generalized and the optimal conditions should be determined empirically for each specific FABP6 ligand.
Issue 2: Suspected Ligand Degradation Over Time
If you observe a time-dependent decrease in signal or activity, your ligand may be chemically unstable in the assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected ligand degradation.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Ligand Aggregation
Objective: To detect the presence and size of small molecule aggregates in solution.
Methodology:
-
Sample Preparation:
-
Prepare your FABP6 ligand at the desired concentration in the final assay buffer.
-
Include a buffer blank as a negative control.
-
If possible, use a known aggregating compound as a positive control.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any large, insoluble material.
-
-
DLS Measurement:
-
Transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, and detection angle) according to the manufacturer's instructions.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the particle size distribution.
-
The presence of particles with a hydrodynamic radius significantly larger than that of the monomeric ligand is indicative of aggregation.
-
Table 2: Representative DLS Parameters
| Parameter | Typical Value |
| Temperature | 25 °C |
| Laser Wavelength | 633 nm |
| Scattering Angle | 90° or 173° |
| Equilibration Time | 120 seconds |
| Measurement Duration | 10-15 runs of 10 seconds each |
These parameters are illustrative and should be optimized for your specific instrument and sample.
Protocol 2: Thermal Shift Assay (TSA) for Assessing Ligand-Induced Stability
Objective: To determine if a ligand binds to and stabilizes FABP6, which can be an indirect measure of a productive binding interaction.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified FABP6 protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of your ligand in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x stock).
-
-
Assay Setup (96-well format):
-
In each well of a 96-well PCR plate, add:
-
FABP6 protein to a final concentration of 2-10 µM.
-
Ligand at various concentrations (e.g., a serial dilution). Include a no-ligand control.
-
SYPRO Orange dye to a final concentration of 5x.
-
Assay buffer to a final volume of 25 µL.
-
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition.
-
A significant increase in Tm in the presence of the ligand indicates stabilization upon binding.
-
Signaling Pathway Visualization:
The following diagram illustrates the principle of the Thermal Shift Assay.
Caption: Principle of Thermal Shift Assay for ligand binding.
Technical Support Center: Optimizing FABP Ligand Dosage to Mitigate Cardiotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Fatty Acid-Binding Protein (FABP) ligands, using a hypothetical "Ligand 6" as a representative example, to minimize cardiotoxicity. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of FABP-related cardiotoxicity?
A1: Fatty Acid-Binding Proteins (FABPs) are crucial for transporting fatty acids within cardiomyocytes for energy metabolism.[1][2] Inhibition or modulation of FABPs can disrupt this process, leading to several cardiotoxic effects:
-
Energy Metabolism Disruption: Altering fatty acid transport can lead to a shift in energy substrate utilization, potentially causing cellular stress and dysfunction.[2][3]
-
Apoptosis and Cell Death: Overexpression or certain modulations of FABPs, such as FABP3, have been shown to increase cardiomyocyte apoptosis by upregulating the MAPK signaling pathway and decreasing phosphorylated Akt levels.[4][5]
-
Cardiac Hypertrophy: Overexpression of FABP4 in cardiomyocytes has been linked to the aggravation of cardiac hypertrophy through the activation of the ERK signaling pathway.[6][7]
-
Lipotoxicity: An accumulation of long-chain acylcarnitines and other lipid species can have detrimental effects on cardiac mitochondria, leading to cellular damage. FABP3 has been shown to bind these molecules, offering a protective effect that could be compromised by certain ligands.[3][8]
Q2: What are the initial steps for assessing the cardiotoxic potential of a new FABP ligand?
A2: A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended.
-
In Vitro Screening: Begin with high-throughput screening using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[9][10] Key assays include cell viability (e.g., CCK8), cytotoxicity (e.g., LDH release), and functional assessments like calcium oscillation monitoring.[10][11]
-
Mechanism-Based Assays: If initial toxicity is observed, investigate specific mechanisms. This includes ion channel screening (especially hERG) and assays to measure mitochondrial membrane potential.[12][13]
-
In Vivo Studies: Promising candidates should be evaluated in animal models (e.g., rats or mice).[14][15] Key endpoints include echocardiography to assess cardiac function, serum biomarkers like troponin and Brain Natriuretic Peptide (BNP), and histopathological analysis of heart tissue.[14][16]
Q3: How can I select the appropriate dose range for my initial in vivo studies?
A3: Dose selection should be informed by in vitro data. The concentration of the ligand that causes a 50% toxic effect (TC50) in hiPSC-CMs can be a starting point. This in vitro data can be used in in vitro to in vivo extrapolation (IVIVE) models to predict a potential in vivo toxic dose.[17] It is crucial to start with a low dose and perform a dose-escalation study to identify the maximum tolerated dose (MTD) and observe any signs of cardiotoxicity at different exposure levels.
Troubleshooting Guide
Q1: My in vitro results show high cytotoxicity at low concentrations of Ligand 6. What should I do next?
A1:
-
Verify the result: Repeat the experiment to ensure the result is not due to experimental error. Use multiple assays (e.g., LDH, CCK8, and a live/dead stain) to confirm cytotoxicity.
-
Investigate the mechanism: The toxicity could be off-target. Perform a broad screen of cardiac ion channels and receptors to identify unintended interactions.[12]
-
Assess mitochondrial function: Use assays to measure mitochondrial membrane potential and the production of reactive oxygen species (ROS), as mitochondrial dysfunction is a common driver of drug-induced cardiotoxicity.
-
Structural modification: If the toxicity is confirmed and mechanistically understood, consider synthesizing analogues of Ligand 6 to identify a structure with a better therapeutic index.
A2: Discrepancies between in vitro and in vivo models are common and can arise from several factors:[18]
-
Metabolism: The parent compound may not be toxic, but a metabolite produced in vivo could be. Consider performing experiments with liver microsomes to identify major metabolites and then test those metabolites in your in vitro assays.
-
Systemic Effects: The cardiotoxicity could be secondary to effects on other organ systems (e.g., hemodynamic changes) that cannot be modeled in a cardiomyocyte culture.[18]
-
Model Limitations: While advanced, hiPSC-CMs may not fully replicate the complexity of the adult heart, including interactions with other cell types like fibroblasts and endothelial cells.[9][11] Consider using more complex 3D cardiac tissue models or ex vivo perfused heart systems (Langendorff) for further investigation.[11][12]
Q3: How do I troubleshoot high variability in my biomarker measurements (e.g., H-FABP, Troponin) in animal studies?
A3:
-
Standardize Protocols: Ensure that blood collection, sample processing, and storage procedures are strictly standardized across all animals and time points.
-
Timing of Measurement: The release kinetics of biomarkers vary. Heart-type FABP (H-FABP) is an early marker, often detectable within an hour of myocardial damage, while troponin levels peak later.[16] Ensure your sampling time points are appropriate for the specific biomarker.
-
Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect biomarker levels.
-
Assay Validation: Verify the performance of your ELISA or other assay kits, including their sensitivity, specificity, and linearity for the species you are studying.
Data Presentation: Example Dose-Response Data
The following table summarizes hypothetical dose-response data for "Ligand 6" in an in vitro cytotoxicity assay using hiPSC-CMs. This structured format allows for easy comparison of different endpoints.
| Ligand 6 Conc. (µM) | Cell Viability (% of Control) | LDH Release (% Increase) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 8.2 | 100 ± 5.1 |
| 0.1 | 98 ± 5.1 | 2 ± 7.9 | 97 ± 4.8 |
| 1 | 91 ± 6.2 | 15 ± 9.1 | 88 ± 6.3 |
| 5 | 75 ± 8.9 | 48 ± 11.3 | 62 ± 9.5 |
| 10 | 52 ± 9.5 | 110 ± 15.6 | 41 ± 10.2 |
| 20 | 21 ± 7.8 | 235 ± 21.4 | 18 ± 7.7 |
Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assessment using hiPSC-CMs
-
Objective: To determine the dose-dependent cytotoxicity of a FABP ligand.
-
Methodology:
-
Cell Culture: Plate hiPSC-CMs in 96-well plates and allow them to form a synchronously beating monolayer.
-
Compound Treatment: Prepare serial dilutions of the FABP ligand (e.g., from 0.1 µM to 20 µM) in the appropriate cell culture medium.[17] Replace the medium in the wells with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[17]
-
LDH Assay: After incubation, collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available colorimetric assay kit, following the manufacturer's instructions. Increased LDH indicates loss of membrane integrity.[11]
-
Cell Viability Assay (CCK8/MTT): After collecting the supernatant for the LDH assay, add a cell viability reagent (like CCK8) to the remaining cells in the wells. Incubate as per the manufacturer's protocol and measure the absorbance to determine the relative number of viable cells.[11]
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves to determine the TC50 (Toxic Concentration 50%).
-
2. Protocol: In Vivo Cardiotoxicity Evaluation in a Rat Model
-
Objective: To assess the effect of a FABP ligand on cardiac function and structure in vivo.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.[14] Allow animals to acclimate before the study begins.
-
Dosing: Administer the FABP ligand via the intended clinical route (e.g., intraperitoneal injection or oral gavage) daily for a set period (e.g., 14 or 28 days).[15] Include a vehicle control group. Use at least three dose levels based on MTD studies.
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to measure parameters like Left Ventricular Ejection Fraction (LVEF), fractional shortening, and wall thickness.[14][15]
-
Biomarker Analysis: Collect blood samples at specified time points. Separate serum or plasma and measure levels of cardiac troponin (cTnI or cTnT), BNP, and H-FABP using species-specific ELISA kits.[14][16]
-
Histopathology: At the end of the study, euthanize the animals and collect the hearts. Fix the hearts in formalin, section them, and perform staining (e.g., Hematoxylin and Eosin (H&E) and Masson's Trichrome) to evaluate for myocyte injury, inflammation, and fibrosis.[14]
-
Data Analysis: Compare the treated groups to the vehicle control group using appropriate statistical tests.
-
Visualizations
Caption: Experimental workflow for assessing FABP ligand cardiotoxicity.
Caption: Potential signaling pathway for FABP3-mediated cardiotoxicity.
References
- 1. The Role of Fatty Acid Binding Protein 3 in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid-binding protein, a potential regulator of energy production in the heart. Investigation of mechanisms by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fatty acid-binding protein 3 contributes to ischemic heart injury by regulating cardiac myocyte apoptosis and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte Overexpression of FABP4 Aggravates Pressure Overload-Induced Heart Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiomyocyte Overexpression of FABP4 Aggravates Pressure Overload-Induced Heart Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 11. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 14. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Human heart-type fatty acid-binding protein as an early diagnostic marker of doxorubicin cardiac toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the translatability of In vivo cardiotoxicity mechanisms to In vitro models using causal reasoning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of MF6
Disclaimer: The identity of the compound "MF6" can vary across different research contexts. This guide provides general strategies and troubleshooting advice applicable to a hypothetical small molecule, designated "MF6," exhibiting poor oral bioavailability, likely due to low aqueous solubility and/or poor membrane permeability (Biopharmaceutics Classification System [BCS] Class II or IV). The protocols and recommendations provided herein should be adapted based on the specific physicochemical properties of your particular MF6 compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with MF6 show very low oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability is a multifaceted issue that can stem from several factors. The most common causes include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. Low solubility is a primary rate-limiting step for BCS Class II drugs.[1][2][3]
-
Low Intestinal Permeability: The drug molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This is a key challenge for BCS Class IV drugs.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[4][5][6][7][8] A significant portion of the drug may be metabolized and inactivated in the gut wall or liver.[4][5][6][7][8]
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[9][10][11][12][13]
Q2: How can I determine if solubility or permeability is the main issue for MF6?
A2: A combination of in vitro and in silico methods can help diagnose the primary barrier to MF6 absorption.
-
Solubility Assessment: Determine the aqueous solubility of MF6 at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Permeability Assessment: Use in vitro models like the Caco-2 cell monolayer assay to estimate the intestinal permeability of MF6.[11][12] An in situ intestinal perfusion study in rats can provide more physiologically relevant data.[14][15][16][17]
-
BCS Classification: Based on solubility and permeability data, you can classify MF6 according to the Biopharmaceutics Classification System, which will guide your formulation strategy.
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like MF6?
A3: For poorly soluble drugs (BCS Class II/IV), the primary goal is to enhance the dissolution rate and/or maintain a solubilized state in the GI tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can significantly improve the dissolution rate.[1][18][19]
-
Amorphous Solid Dispersions (ASDs): Dispersing MF6 in its amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and dissolution.[18][20][21][22]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve MF6 in a lipid matrix, which then forms a fine emulsion in the GI tract, facilitating absorption.[1][23][24][25]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with MF6, increasing its solubility in water.[1][26][27]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Step |
| High variability in plasma concentrations of MF6 between subjects in animal studies. | Poor and erratic dissolution of the crystalline drug form. | Develop an enabling formulation such as an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to ensure more consistent dissolution and absorption.[24] |
| Good in vitro dissolution but still poor in vivo bioavailability. | 1. First-pass metabolism: The drug is absorbed but rapidly cleared by the liver or gut wall.[4][6] 2. Efflux transporters: The drug is being pumped back into the intestinal lumen.[9][11] | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, consider prodrug strategies or co-administration with a metabolic inhibitor (for research purposes). 2. Use a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if MF6 is a substrate for efflux transporters.[12] |
| Amorphous solid dispersion of MF6 shows initial promise but fails on storage (recrystallization). | The polymer is not adequately stabilizing the amorphous drug, or the formulation is hygroscopic. | 1. Screen different polymers and drug-to-polymer ratios to find a thermodynamically stable composition.[22] 2. Conduct stability studies under accelerated conditions (high temperature and humidity). 3. Incorporate a secondary stabilizer or moisture-protective packaging. |
| A SEDDS formulation of MF6 appears cloudy or precipitates upon dilution. | The formulation is not forming a stable microemulsion. The drug may be precipitating out of the lipid phase upon dilution. | 1. Re-optimize the oil, surfactant, and co-surfactant ratios using ternary phase diagrams.[28][29] 2. Evaluate the formulation's performance in biorelevant media (e.g., FaSSIF, FeSSIF) that better mimic GI fluids. 3. Increase the drug loading in the lipid phase or select a different lipid carrier with higher solubilizing capacity for MF6. |
Data Summary Tables
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area, enhancing dissolution rate.[1] | 2 to 5-fold | Simple, well-established technology. | Risk of particle aggregation; may not be sufficient for very poorly soluble drugs. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution by presenting the drug in a high-energy amorphous state.[18][22] | 2 to 20-fold | Significant enhancement in solubility; can achieve supersaturation. | Potential for recrystallization during storage or dissolution; requires careful polymer selection.[20] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Drug is pre-dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, bypassing the dissolution step.[23][24] | 2 to 25-fold | Excellent for highly lipophilic drugs; can enhance lymphatic uptake, bypassing first-pass metabolism.[25] | Limited to lipid-soluble drugs; potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, with the hydrophobic drug inside the cyclodextrin's hydrophilic cavity, increasing water solubility.[1][26] | 2 to 10-fold | High specificity; can protect the drug from degradation. | Can be limited by the stoichiometry of complexation and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMCAS, PVPVA, Soluplus®) and a common solvent in which both MF6 and the polymer are soluble (e.g., acetone, methanol, or a mixture thereof).
-
Solution Preparation: Dissolve MF6 and the chosen polymer in the solvent at the desired ratio (e.g., 25% MF6: 75% polymer by weight). The total solid concentration should typically be between 2-10% (w/v).
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and liquid feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of MF6.
-
Pump the solution through the atomizer nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming dry particles of the amorphous solid dispersion.
-
-
Powder Collection: Collect the resulting powder from the cyclone separator.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity (i.e., no sharp Bragg peaks).
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF) to compare the dissolution profile against the crystalline MF6.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days until they form a differentiated, confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is generally acceptable. Also, assess the transport of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the transport buffer containing a known concentration of MF6 to the apical (AP) side (donor compartment).
-
Add fresh transport buffer to the basolateral (BL) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace the volume with fresh buffer.
-
-
Efflux Ratio Determination (Bidirectional Transport):
-
In a separate set of wells, perform the transport study in the reverse direction (BL to AP) to assess active efflux.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (BL-AP) / Papp (AP-BL). An efflux ratio >2 suggests that MF6 is a substrate for efflux transporters like P-gp.[11]
-
-
Sample Analysis: Quantify the concentration of MF6 in the collected samples using a suitable analytical method like LC-MS/MS.
Visualizations
Caption: Initial troubleshooting workflow for poor oral bioavailability.
Caption: Formulation strategies to enhance MF6 solubility.
Caption: Workflow for developing a SEDDS formulation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Role of Intestinal Efflux Transporters In Drug Absorption [merckmillipore.com]
- 10. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 26. tanzj.net [tanzj.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FABP5 & FABP7 Ligand Binding Experiments
Welcome to the technical support center for Fatty Acid-Binding Protein 5 (FABP5) and Fatty Acid-Binding Protein 7 (FABP7) ligand binding experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My fluorescent probe (e.g., 1,8-ANS) shows high background fluorescence. What could be the cause?
A1: High background fluorescence can stem from several factors:
-
Probe Concentration: The concentration of the fluorescent probe may be too high. Titrate the probe to determine the optimal concentration that provides a sufficient signal-to-noise ratio without excessive background.
-
Buffer Composition: Components in your assay buffer could be autofluorescent. Test the fluorescence of the buffer alone and consider using alternative buffer components if necessary.
-
Contamination: The buffer or protein preparation may be contaminated with fluorescent compounds. Ensure all reagents and labware are clean.
Q2: I am observing a very low signal or no change in fluorescence upon ligand binding. What are the possible reasons?
A2: This issue can arise from several experimental factors:
-
Inactive Protein: The FABP protein may be misfolded or aggregated. Verify protein integrity and activity using techniques like SDS-PAGE and circular dichroism. Proper protein delipidation is also crucial as endogenous ligands can occupy the binding pocket.[1]
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths used are optimal for the specific fluorescent probe you are employing.
-
Low Ligand Affinity: The ligand may have a very low affinity for the FABP, resulting in a minimal change in the fluorescent signal. Consider increasing the ligand concentration or using a more sensitive assay format.
-
Quenching Effects: The ligand or other buffer components might be quenching the fluorescence of the probe. Perform control experiments to assess potential quenching.
Q3: The results from my competitive binding assay are inconsistent between replicates. What should I check?
A3: Inconsistent results in competitive binding assays often point to issues with experimental technique or reagent stability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the competitor ligand.
-
Incomplete Mixing: Inadequate mixing of reagents in the assay plate can lead to variability. Ensure thorough mixing after each addition.
-
Ligand Solubility: The competitor ligand may have poor solubility in the assay buffer, leading to precipitation and inconsistent concentrations. The use of a small percentage of a co-solvent like DMSO can help, but its concentration should be kept constant across all wells and be tested for effects on the assay.
-
Protein Instability: FABP5 has been reported to form disulfide bonds, which could affect its structure and binding properties.[1] Consider adding a reducing agent like DTT or TCEP to the buffer if protein instability is suspected.
-
Equilibration Time: Ensure that the assay has reached equilibrium before reading the results. The required incubation time can vary depending on the affinity of the ligands.[2][3]
Q4: How do I know if my FABP protein is properly delipidated?
A4: The presence of endogenous lipids can interfere with ligand binding studies. While some studies omit delipidation, assuming a tightly binding ligand will displace residual lipids, it is a critical step for accurate affinity determination.[1] A common method for delipidation involves using a hydrophobic resin like Lipidex-1000.[4] To assess the completeness of delipidation, you can perform a control experiment where you measure the binding of a known fluorescent ligand. A significant increase in binding affinity after the delipidation procedure suggests the removal of endogenous ligands.
Troubleshooting Guides
Problem 1: High Variability in Isothermal Titration Calorimetry (ITC) Data
Symptoms:
-
Inconsistent heats of injection between replicates.
-
Difficulty in fitting the data to a binding model.
-
Noisy baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Mismatched Buffers | Ensure the buffer in the syringe (ligand) and the cell (protein) are identical. Even small differences in pH or salt concentration can generate significant heats of dilution. Dialyze the protein against the final buffer and use the dialysate to dissolve the ligand. |
| Air Bubbles | Carefully inspect the syringe and cell for air bubbles before starting the experiment. Bubbles can cause significant artifacts in the data. |
| Protein Aggregation | Centrifuge the protein solution immediately before loading it into the ITC cell to remove any aggregates. |
| Ligand Solubility Issues | Ensure the ligand is fully dissolved in the buffer. If using a co-solvent, ensure the concentration is low and identical in both the cell and syringe solutions to minimize heats of dilution. |
| Incorrect Concentrations | Accurately determine the concentrations of both the protein and the ligand. Inaccurate concentrations will lead to incorrect stoichiometry and binding affinity values. |
Problem 2: Non-specific Binding in Surface Plasmon Resonance (SPR) Experiments
Symptoms:
-
High signal in the reference flow cell.
-
Binding observed for unrelated control proteins.
-
Slow or incomplete dissociation.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic Interactions with the Sensor Surface | Add a small amount of a non-ionic surfactant (e.g., 0.005% P20) to the running buffer to minimize non-specific binding. |
| Electrostatic Interactions | Optimize the pH of the running buffer to be close to the isoelectric point of the protein or increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. |
| Improperly Prepared Lipid Surface (for membrane-based assays) | Ensure complete and stable vesicle fusion to form a uniform lipid bilayer on the sensor chip. Use control surfaces to assess non-specific binding to the lipid itself. |
| Analyte Aggregation | Prepare fresh analyte solutions and centrifuge them before injection. Test different analyte concentrations to identify a range where aggregation is minimized. |
Experimental Protocols
Fluorescence Polarization/Anisotropy Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled ligand (probe) from the FABP binding pocket by a non-fluorescent competitor ligand.
Materials:
-
Purified FABP5 or FABP7 protein
-
Fluorescent probe (e.g., BODIPY-labeled fatty acid)
-
Competitor ligands
-
Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[2][3]
-
96-well black microplates
Procedure:
-
Protein and Probe Incubation: In each well of the microplate, add the FABP protein and the fluorescent probe at final concentrations determined from initial titration experiments. A common starting point is 3 µM protein and 500 nM probe.[2][3]
-
Competitor Addition: Add varying concentrations of the competitor ligand to the wells. Include a control with no competitor (maximum polarization) and a control with a saturating concentration of a known high-affinity ligand (minimum polarization).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 20 minutes), protected from light.[2][3]
-
Measurement: Measure the fluorescence polarization or anisotropy using a suitable plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable competition binding model to determine the IC50, from which the Ki can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][6][7]
Materials:
-
Purified FABP5 or FABP7 protein
-
Ligand of interest
-
Identical, degassed buffer for both protein and ligand
Procedure:
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the ligand solution (in the injection syringe) in identical, degassed buffer. Typical concentrations are in the µM range.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C or 30°C) and other parameters on the ITC instrument.[5]
-
Titration: Perform a series of small injections (e.g., 20 injections) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[5]
-
Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8][9][10][11]
Materials:
-
Purified FABP5 or FABP7 protein (ligand to be immobilized)
-
Analyte (binding partner in solution)
-
SPR sensor chip (e.g., CM5 for amine coupling)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the FABP protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Binding Analysis: Inject a series of concentrations of the analyte over the immobilized FABP surface and a reference surface (without protein or with an irrelevant protein).
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The corrected data is then fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: FABP5-mediated signaling pathway in cancer progression.[12][13]
Caption: Workflow for a fluorescence polarization competitive binding assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy | PLOS One [journals.plos.org]
- 5. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. Fatty acid-binding protein 5 (FABP5)-related signal transduction pathway in castration-resistant prostate cancer cells: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sonication and FABP-Ligand 6 Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of sonication on the stability of Fatty Acid-Binding Protein (FABP) ligand 6 solutions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sonicating a solution containing FABP and its ligand?
Sonication is often employed to aid in the dissolution of ligands, particularly those with low aqueous solubility, to ensure a homogenous solution for binding assays or other downstream applications. It can also be used to lyse cells to extract intracellular proteins like FABPs.
Q2: What are the potential negative impacts of sonication on my FABP-ligand 6 solution?
Sonication can introduce significant physical stress to biological macromolecules. The primary concerns for your FABP-ligand 6 solution include:
-
Protein Denaturation and Aggregation: The high-energy sound waves can disrupt the non-covalent interactions that maintain the protein's three-dimensional structure, leading to unfolding and subsequent aggregation.[1][2][3][4] Sonication has been shown to induce the formation of amyloid-like aggregates in a variety of proteins.[1][2][3][4]
-
Alteration of Secondary and Tertiary Structure: Sonication can cause changes in the protein's secondary structure, often observed as a decrease in α-helical content and an increase in β-sheet structures.[2] This can directly impact the integrity of the ligand-binding pocket.
-
Disruption of the Protein-Ligand Complex: The mechanical and thermal energy from sonication can potentially overcome the binding forces between FABP6 and its ligand, leading to dissociation.
-
Ligand Degradation: While many small molecules are stable, high sonication power or prolonged exposure could potentially degrade the ligand.
Q3: How does ligand binding affect the stability of FABP during sonication?
Ligand binding generally increases the thermal stability of proteins.[5] For Fatty Acid-Binding Proteins, the binding of a ligand can strengthen the protein's hydrogen-bonding network and lead to a more stable conformation.[6] This increased stability may offer some protection against the denaturing effects of sonication, though it is unlikely to prevent damage completely, especially under harsh sonication conditions.
Q4: My sonicated FABP-ligand 6 solution appears cloudy or has visible precipitates. What could be the cause?
Cloudiness or precipitation after sonication is a strong indicator of protein aggregation.[7] This suggests that the sonication conditions were too harsh, leading to significant protein unfolding and the formation of insoluble aggregates.
Q5: How can I minimize damage to my FABP-ligand 6 solution during sonication?
To mitigate the detrimental effects of sonication, consider the following best practices:
-
Use Pulsed Sonication: Apply sonication in short bursts (e.g., 10 seconds on, 30 seconds off) to allow the sample to cool between pulses.
-
Keep the Sample on Ice: Always perform sonication with the sample tube immersed in an ice bath to dissipate heat.
-
Optimize Sonication Parameters: Use the lowest power setting and shortest duration that still achieves the desired outcome (e.g., ligand dissolution). This will likely require empirical optimization for your specific application.
-
Degas the Solution: Dissolved gasses can enhance the damaging effects of cavitation. Degassing the buffer before sonication can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or precipitate after sonication | Protein aggregation due to excessive sonication power or duration. | Reduce sonication intensity and/or duration. Use pulsed sonication and ensure the sample is kept on ice. Consider alternative methods for ligand solubilization, such as using a different solvent or gentle agitation. |
| Loss of ligand binding activity | - Protein denaturation and alteration of the binding pocket.- Dissociation of the ligand from the protein. | Verify the structural integrity of the FABP using techniques like circular dichroism. Re-evaluate the sonication protocol to be less harsh. Consider if the ligand needs to be added after a gentler sonication of the protein solution alone. |
| Inconsistent experimental results | Variable protein aggregation or denaturation between samples. | Standardize the sonication protocol meticulously, including sample volume, probe depth, power, and timing. Assess the stability of the sonicated solution before use in downstream assays. |
Quantitative Data on Sonication Effects
While specific data on the sonication of FABP6-ligand 6 is not available, the following table summarizes the effects of sonication on other proteins, which can serve as a general guide.
| Protein | Sonication Conditions | Observed Effect | Analytical Method |
| Walnut Protein Isolate | 200-600 W, 15-30 min | Decrease in α-helix, increase in β-sheet, β-turn, and random coil content. | Circular Dichroism Spectroscopy |
| Various structurally diverse proteins | Not specified | Formation of aggregates with amyloid-like properties, including high β-sheet content. | Thioflavin T binding, Congo red binding, Circular Dichroism, TEM |
| Chickpea Protein Isolate | 200-600 W, 10-30 min | Changes in secondary and tertiary structure, exposure of internal hydrophobic groups. | Fourier Transform Infrared Spectroscopy (FT-IR), Intrinsic Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Sonication of FABP-Ligand 6 Solution
Objective: To dissolve ligand 6 in a solution containing FABP6 with minimal damage to the protein-ligand complex.
Materials:
-
Purified FABP6 protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Ligand 6 (solid or in a stock solution)
-
Probe sonicator
-
Ice bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the FABP6 solution to the desired final concentration in a microcentrifuge tube.
-
Add ligand 6 to the protein solution.
-
Place the microcentrifuge tube in an ice bath and allow it to cool for at least 2 minutes.
-
Immerse the tip of the sonicator probe into the solution, ensuring it does not touch the sides or bottom of the tube.
-
Set the sonicator to a low power setting (e.g., 20-30% amplitude).
-
Apply sonication in pulses (e.g., 5-10 seconds on, followed by 20-30 seconds off).
-
Repeat the pulse cycle for a minimal number of times (e.g., 3-5 cycles) until the ligand is visually dissolved.
-
After sonication, keep the sample on ice.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any aggregated protein.
-
Carefully transfer the supernatant to a new tube for subsequent experiments.
Protocol 2: Assessing the Stability of Sonicated FABP-Ligand 6 Solution
Objective: To evaluate the structural integrity of FABP6 and the presence of aggregates after sonication.
Methods:
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the sonicated solution at 280 nm to determine the protein concentration in the supernatant after centrifugation. A significant decrease in concentration indicates protein loss due to aggregation.
-
Scan the absorbance from 340 nm to 600 nm. An increase in absorbance in this range is indicative of light scattering from soluble aggregates.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to determine the size distribution of particles in the solution. The presence of large particles or a high polydispersity index suggests aggregation.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Acquire far-UV CD spectra (e.g., 190-260 nm) of the sonicated and a non-sonicated control sample.
-
Compare the spectra to identify any changes in the secondary structure of FABP6. A decrease in the signal at ~222 nm and ~208 nm suggests a loss of α-helical content.
-
-
Ligand Binding Assay:
-
Perform a functional assay to determine if the sonicated FABP6 can still bind to its ligand. This could be an isothermal titration calorimetry (ITC) experiment, a fluorescently labeled ligand displacement assay, or a similar method. A decrease in binding affinity or stoichiometry would indicate damage to the protein.
-
Visualizations
Caption: Experimental workflow for sonication and stability assessment.
Caption: Potential impact of sonication on FABP6-ligand 6 complex function.
References
- 1. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Sonication of proteins causes formation of aggregates that resemble amyloid | CiNii Research [cir.nii.ac.jp]
- 5. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ligand binding on dynamics of fatty acid binding protein and interactions with membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
selecting the appropriate vehicle for FABPs ligand 6 delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate vehicle for delivering Fatty Acid-Binding Protein 6 (FABP6) ligands in experimental settings.
Troubleshooting Guide
Q1: My FABP6 ligand, dissolved in an organic solvent, is precipitating after I add it to my aqueous cell culture medium. What should I do?
A1: Ligand precipitation is a common issue when transitioning from a concentrated stock in an organic solvent to an aqueous buffer or medium. Here are several steps to troubleshoot this problem:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is as low as possible. For many cell lines, it is recommended to keep the final concentration of DMSO or ethanol below 0.5%, and ideally at or below 0.1%, to maintain solubility without inducing cytotoxicity.[1]
-
Pre-warm the Medium: Before adding the ligand stock, ensure your cell culture medium is warmed to 37°C. Adding a cold stock solution to a warm medium can sometimes cause the compound to precipitate.
-
Improve Mixing: Add the ligand stock drop-wise to the medium while gently vortexing or swirling. This gradual dilution can prevent localized high concentrations that lead to precipitation.
-
Test Alternative Vehicles: If precipitation persists, consider alternative solubilization strategies. Formulations using cyclodextrins or lipid-based nanoparticles can enhance the aqueous solubility of lipophilic compounds.
-
Check for Media Component Reactions: In some cases, components in the culture media can react with the ligand or vehicle, causing precipitation.[2] This can be tested by adding the ligand to a simplified buffer (like PBS) to see if the precipitation issue is medium-specific.
Q2: I am observing unexpected cytotoxicity in my cell-based assay. How can I determine if it's caused by my FABP6 ligand or the delivery vehicle?
A2: It is crucial to distinguish between the cytotoxicity of the ligand and the vehicle. To do this, you must run parallel control experiments:
-
Vehicle-Only Control: Treat a set of cells with the vehicle at the exact same final concentration used in your experimental wells, but without the FABP6 ligand.[1]
-
Untreated Control: Include a group of cells that receive neither the ligand nor the vehicle to establish a baseline for cell viability.
-
Positive Control: Use a known cytotoxic agent to ensure your cytotoxicity assay is working correctly.
By comparing the viability of the vehicle-only control to the untreated control, you can quantify any toxic effects of the solvent.[3][4] If the vehicle control shows significant cytotoxicity, you need to lower its concentration or switch to a less toxic vehicle. The true effect of your ligand is determined by comparing the ligand-treated group to the vehicle-only control.
Q3: My experimental results are inconsistent between batches. Could the vehicle be the cause?
A3: Yes, variability in vehicle preparation and handling can lead to inconsistent results. To ensure reproducibility:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ethanol) to prepare your stock solutions. Water contamination can affect the solubility of your ligand.
-
Proper Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause the ligand to degrade or precipitate.
-
Consistent Final Dilutions: Ensure the procedure for diluting the stock solution into the final medium is consistent across all experiments. Use calibrated pipettes and a standardized mixing procedure.
-
Fresh Dilutions: Prepare fresh dilutions of your ligand in the medium for each experiment. Avoid storing diluted solutions for extended periods, as the ligand may become unstable or precipitate over time in the aqueous environment.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for delivering lipophilic FABP6 ligands in in vitro studies?
A1: The most common vehicles are polar aprotic solvents that are miscible with water. Dimethyl sulfoxide (DMSO) and ethanol are frequently used due to their strong solubilizing power for a wide range of lipophilic compounds.[3] For in vivo studies, formulations often require more complex vehicles such as polyethylene glycol (PEG), cyclodextrins, or lipid emulsions to improve bioavailability and reduce toxicity.
Q2: What is the maximum recommended concentration of DMSO or ethanol for cell culture experiments?
A2: The tolerance for solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) and ethanol between 0.05% and 1.0% (v/v).[1][3] It is critical to perform a vehicle toxicity test to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line and assay endpoint.[3] For sensitive assays, such as those measuring inflammatory responses, ethanol concentrations as low as 0.05% may be necessary.[3]
Q3: Can I use serum in the cell culture medium to help solubilize my FABP6 ligand?
A3: Yes, serum contains albumin and other proteins that can bind to and help solubilize hydrophobic compounds. If your experimental design allows for it, using a medium containing fetal bovine serum (FBS) can improve the delivery of your FABP6 ligand. However, be aware that the ligand may bind to serum proteins, reducing its free concentration and potentially affecting its activity. This interaction should be characterized or kept consistent across experiments.
Q4: How does FABP6 function and what signaling pathways is it involved in?
A4: FABP6, also known as ileal bile acid-binding protein (I-BABP), plays a key role in the enterohepatic circulation of bile acids.[5] It is highly expressed in the ileum where it binds bile acids, facilitating their transport from the apical to the basolateral membrane of enterocytes for reabsorption.[5] The expression of the FABP6 gene is regulated by the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a sensor for bile acids.[6][7] When bile acids enter the cell, they can activate FXR, which in turn increases the transcription of FABP6 to handle the influx of bile acids.[7]
Data Presentation
Table 1: Comparison of Common Vehicles for In Vitro Ligand Delivery
| Vehicle | Common Stock Concentration | Recommended Final Concentration (v/v) | Advantages | Disadvantages |
| DMSO | 1-20 mM | ≤ 0.5% | High solubilizing power for many compounds. | Can be toxic at >0.5%; may affect cell differentiation and enzyme activity. |
| Ethanol | 1-20 mM | ≤ 1.0%[3] | Less toxic than DMSO for some cell lines.[4] | More volatile than DMSO; can induce cellular stress and inflammatory responses even at low concentrations.[3] |
| Cyclodextrins | Varies by ligand | Dependent on formulation | Increases aqueous solubility; low cytotoxicity. | Can extract cholesterol from cell membranes; requires specific formulation for each ligand. |
| PEG 400 | Varies by ligand | ≤ 1.0% | Good for both in vitro and in vivo use. | Can be viscous; potential for cytotoxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Determining Vehicle Toxicity in a Cell-Based Assay
This protocol uses a standard MTS or MTT assay to measure cell viability and determine the non-toxic concentration range for a selected vehicle.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Vehicle Dilution Series: Prepare a series of dilutions of your vehicle (e.g., DMSO, ethanol) in your complete cell culture medium. For example, create final concentrations ranging from 2.0% down to 0.01%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include wells with medium only as an untreated control.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the untreated control wells (set to 100% viability). Plot the percent viability against the vehicle concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing FABP6 Ligand Efficacy
This protocol provides a general framework for testing the efficacy of an FABP6 ligand (agonist or antagonist) on a downstream cellular response.
-
Vehicle Selection: Based on solubility and toxicity testing (Protocol 1), select an appropriate vehicle and a final concentration that is non-toxic to your cells.
-
Ligand Preparation: Prepare a concentrated stock solution of your FABP6 ligand in the chosen vehicle. From this stock, create serial dilutions in complete cell culture medium to achieve your desired final testing concentrations.
-
Cell Treatment: Seed cells as described above. Treat the cells with the ligand dilutions. Include two critical controls: an untreated control (medium only) and a vehicle-only control (medium with the vehicle at the final concentration).
-
Incubation: Incubate the cells for a period sufficient to observe a biological response (this will be target- and assay-dependent).
-
Endpoint Measurement: Measure the desired outcome. This could be a change in gene expression (via qPCR), protein levels (via Western blot or ELISA), or a functional readout (e.g., a reporter assay).
-
Data Analysis: First, confirm that there is no significant difference between the untreated and vehicle-only controls. Then, compare the response of the ligand-treated cells to the vehicle-only control to determine the dose-dependent effect of your FABP6 ligand.
Mandatory Visualizations
Caption: FABP6 Signaling Pathway in an Ileal Enterocyte.
Caption: Experimental Workflow for Vehicle Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 5. uniprot.org [uniprot.org]
- 6. What are FABP6 modulators and how do they work? [synapse.patsnap.com]
- 7. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the CNS Penetration of FABPs Ligand 6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the central nervous system (CNS) penetration of Fatty Acid-Binding Protein (FABP) ligand 6 (also known as MF6).
Frequently Asked Questions (FAQs)
Q1: What is FABP ligand 6 and why is its CNS penetration important?
A1: FABP ligand 6 (MF6) is a selective inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and FABP7.[1][2] These proteins are involved in lipid metabolism and signaling pathways within the brain, and their dysregulation has been implicated in neuroinflammatory and neurodegenerative diseases.[3][4][5][6][7] Assessing the CNS penetration of MF6 is crucial to determine its potential as a therapeutic agent for neurological disorders, as it must cross the blood-brain barrier (BBB) to reach its targets in the brain.
Q2: What are the key physicochemical properties of a compound that favor CNS penetration?
A2: Generally, small molecules with good CNS penetration exhibit the following properties:
-
Low molecular weight: Typically under 400-500 Da.[8]
-
High lipophilicity: LogP values are often in the range of 1.5-2.7.[8]
-
Low polar surface area (PSA): Generally below 60–90 Ų.[8]
-
Limited hydrogen bonding capacity: A low number of hydrogen bond donors and acceptors.[8]
-
Not a substrate for efflux transporters: Avoidance of transporters like P-glycoprotein (P-gp) at the BBB is critical for achieving adequate brain exposure.[9][10]
Q3: What in vitro models are recommended for assessing the BBB permeability of FABP ligand 6?
A3: Several in vitro models can be used to predict the BBB permeability of MF6:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane mimicking the BBB.[11][12][13][14][15][16][17][18][19] It is a cost-effective initial screening tool.
-
Cell-based Transwell Assays: These models utilize a monolayer of brain endothelial cells, such as the immortalized human brain microvascular endothelial cell line hCMEC/D3, cultured on a porous membrane insert.[20][21][22][23] This model can assess both passive and active transport mechanisms and provides a more physiologically relevant environment. Co-culture models incorporating astrocytes or pericytes can further enhance the barrier properties.
Q4: How can I determine if FABP ligand 6 is a substrate for efflux transporters like P-gp?
A4: You can use in vitro models like the MDCK-MDR1 assay, which utilizes Madin-Darby canine kidney cells transfected with the human MDR1 gene encoding for P-gp.[9] By comparing the permeability of MF6 in the presence and absence of a P-gp inhibitor, you can determine its efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for P-gp.
Q5: What in vivo studies are necessary to confirm the CNS penetration of FABP ligand 6?
A5: In vivo pharmacokinetic (PK) studies in rodents (mice or rats) are the gold standard for confirming CNS penetration.[16][24][25][26][27] These studies involve administering MF6 and measuring its concentration in both plasma and brain tissue over time to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Quantitative Data Summary
The following table summarizes key quantitative data related to the binding affinity and CNS penetration of FABP ligand 6 (MF6) and other relevant FABP inhibitors.
| Compound | Target FABP(s) | Binding Affinity (KD or Ki) | In Vivo Model | Brain/Plasma Ratio (Kp) or Concentration | Reference |
| FABP ligand 6 (MF6) | FABP5 | 874 nM (KD) | Mouse | Brain concentration peaked at ~150 nM after a 3 mg/kg oral dose. | |
| FABP7 | 20 nM (KD) | ||||
| SBFI26 | FABP5 | 130 nM (Ki) | Mouse | Brain levels peaked at ~1 µM after a 10 mg/kg i.p. injection. | [2] |
| FABP7 | 2.1 µM (Ki) | [2] | |||
| BMS309403 | FABP4 | <2 nM (Ki) | N/A | Not reported to be CNS penetrant due to high LogP. | [28] |
Experimental Protocols
Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general framework for assessing the passive permeability of FABP ligand 6 across an artificial BBB model.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor plate (96-well)
-
FABP ligand 6 (MF6) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine brain lipid extract solution
-
Control compounds with known BBB permeability (high and low)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate: Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.
-
Prepare Solutions:
-
Dilute the MF6 stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Prepare solutions of high and low permeability control compounds at the same concentration.
-
-
Load the Plates:
-
Add the appropriate volume of PBS to the acceptor plate wells.
-
Add the MF6 and control solutions to the donor plate wells.
-
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature on a plate shaker for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of MF6 and control compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (VA / (Area × Time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Detailed Methodology: In Vitro Transwell BBB Permeability Assay
This protocol describes how to assess the permeability of FABP ligand 6 across a cell-based BBB model using the hCMEC/D3 cell line.
Materials:
-
hCMEC/D3 cells
-
Cell culture medium (e.g., Endothelial Cell Growth Medium)
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Collagen-coated plates/flasks
-
FABP ligand 6 (MF6) solution
-
Lucifer yellow (for monolayer integrity assessment)
-
TEER (Trans-Endothelial Electrical Resistance) measurement system
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks until confluent.
-
Seeding on Transwells: Seed the hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at a high density.
-
Monolayer Formation and Integrity Check:
-
Allow the cells to form a monolayer over several days.
-
Monitor the integrity of the monolayer by measuring the TEER daily. A stable and high TEER value (e.g., >100 Ω·cm²) indicates a tight barrier.
-
Confirm low permeability to a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed medium.
-
Add the MF6 solution to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.
-
-
Sample Analysis: Determine the concentration of MF6 in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A × C0) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Troubleshooting Guides
Issue 1: Low or Inconsistent TEER values in the Transwell BBB model.
-
Possible Cause: Incomplete monolayer formation or poor tight junction development.
-
Troubleshooting Tip: Ensure the initial cell seeding density is optimal. Allow sufficient time for the monolayer to form and differentiate. Check the quality and passage number of the hCMEC/D3 cells, as high passage numbers can lead to reduced barrier function.[29] Consider using co-culture models with astrocytes or pericytes to enhance tight junction formation.
-
-
Possible Cause: Temperature fluctuations during TEER measurement.
-
Possible Cause: Improper electrode placement or movement.
-
Troubleshooting Tip: Ensure the "chopstick" electrodes are consistently placed in the same position and depth within the Transwell insert for each measurement. Avoid touching the cell monolayer with the electrodes.
-
Issue 2: High variability in permeability results from the PAMPA-BBB assay.
-
Possible Cause: Inconsistent lipid membrane formation.
-
Troubleshooting Tip: Ensure the lipid solution is completely dissolved and evenly applied to the filter membrane. Allow for complete solvent evaporation to form a uniform lipid layer.
-
-
Possible Cause: Compound precipitation in the donor well.
-
Troubleshooting Tip: Check the solubility of FABP ligand 6 in the assay buffer. If solubility is an issue, consider reducing the compound concentration or adding a small percentage of a co-solvent like DMSO (typically ≤1%).
-
-
Possible Cause: Air bubbles trapped between the donor and acceptor plates.
-
Troubleshooting Tip: Assemble the PAMPA sandwich carefully to avoid trapping air bubbles, which can reduce the effective surface area for permeation.
-
Issue 3: Discrepancy between in vitro permeability data and in vivo CNS penetration.
-
Possible Cause: Active efflux by transporters at the BBB.
-
Troubleshooting Tip: If the in vitro permeability is high but in vivo brain exposure is low, investigate if FABP ligand 6 is a substrate for efflux transporters like P-gp using an MDCK-MDR1 assay.
-
-
Possible Cause: High plasma protein binding.
-
Troubleshooting Tip: Determine the fraction of unbound MF6 in plasma. High plasma protein binding can limit the free fraction of the drug available to cross the BBB.
-
-
Possible Cause: Rapid metabolism in the brain or periphery.
-
Troubleshooting Tip: Investigate the metabolic stability of MF6 in brain and liver microsomes to assess its susceptibility to rapid degradation.
-
Visualizations
FABP5/FABP7 Signaling Pathway
The following diagram illustrates the proposed signaling pathways involving FABP5 and FABP7, which are the primary targets of FABP ligand 6. These pathways highlight their roles in lipid metabolism, inflammation, and cellular stress.
Caption: FABP5 and FABP7 signaling pathways and the inhibitory action of FABP ligand 6.
Experimental Workflow for Assessing CNS Penetration
The following diagram outlines a logical workflow for assessing the CNS penetration of a novel compound like FABP ligand 6, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for evaluating the CNS penetration of a drug candidate.
References
- 1. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Binding Proteins Elevates Brain Anandamide Levels and Produces Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. nuvisan.com [nuvisan.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 20. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 22. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aragenbio.com [aragenbio.com]
- 28. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. wpiinc.com [wpiinc.com]
- 31. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining FABP Ligand 6 Treatment Duration for Chronic Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FABP ligand 6 (MF6) in chronic experimental models. The information is tailored for scientists and drug development professionals to address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for FABP ligand 6 (MF6) in chronic mouse models of neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE)?
A1: Based on published studies, a daily oral administration of 1 mg/kg of MF6 for 4 weeks has been shown to be effective in attenuating EAE symptoms in a C57BL/6 mouse model.[1][2] Another study in a mouse model of multiple system atrophy reported oral administration of 0.1 or 1 mg/kg/day for 32 days.[3] The optimal duration may vary depending on the specific research question, the severity of the disease model, and whether the treatment is prophylactic or therapeutic.
Q2: How should I prepare FABP ligand 6 (MF6) for oral administration in mice for a chronic study?
A2: FABP ligand 6 is a hydrophobic compound. For chronic oral gavage studies, it can be administered in a vehicle such as phosphate-buffered saline (PBS) as described in a study on an EAE mouse model.[2] Alternatively, for hydrophobic compounds, a common vehicle for oral gavage is corn oil. A formulation of 10% DMSO and 90% corn oil can be considered for low doses and shorter-term chronic studies (up to half a month). For longer-term studies, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a widely used option. It is crucial to ensure the compound is fully dissolved or forms a stable suspension.
Q3: What is the mechanism of action of FABP ligand 6 (MF6)?
A3: FABP ligand 6 is an inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and FABP7.[1][2] By inhibiting these proteins, MF6 can modulate downstream signaling pathways involved in inflammation and cellular stress. For instance, in the context of neuroinflammation, MF6 has been shown to decrease oxidative stress, inhibit astrocyte activation, and protect oligodendrocytes.[1][2]
Q4: Is there any information on the pharmacokinetics and safety of FABP ligand 6 (MF6) in chronic models?
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or High Variability in Animal Responses
| Potential Cause | Troubleshooting Step |
| Improper EAE Induction | Ensure strict adherence to a validated EAE induction protocol. The severity of EAE can be influenced by the dose of MOG35-55 and pertussis toxin, as well as the mouse strain, age, and vendor.[6][7][8][9][10] |
| Incorrect Preparation or Administration of MF6 | Prepare the MF6 solution fresh daily, if possible, to ensure stability. Ensure accurate oral gavage technique to deliver the full dose to the stomach. For hydrophobic compounds, ensure the formulation is a homogenous solution or a well-mixed suspension before each administration. |
| Timing of Treatment Initiation | For therapeutic studies, initiate treatment at a consistent and clearly defined disease score for all animals. For prophylactic studies, start treatment at a consistent time point before or at the time of disease induction. |
| Animal Health and Stress | Monitor animal health closely. Stress from handling and gavage can influence disease progression. Acclimatize animals to the procedures before the start of the experiment. |
Issue 2: Compound Precipitation in the Vehicle
| Potential Cause | Troubleshooting Step |
| Low Solubility of MF6 | If using an aqueous-based vehicle like PBS, ensure the concentration of MF6 is not above its solubility limit. Consider using a vehicle designed for hydrophobic compounds, such as corn oil or a DMSO/PEG300/Tween-80/saline mixture. |
| Temperature Effects | Some compounds may precipitate out of solution at lower temperatures. Store the formulation at room temperature if stable, or gently warm and vortex before administration to redissolve any precipitate. |
| Instability of the Formulation | Prepare the formulation fresh daily to minimize the chances of precipitation over time. |
Issue 3: Adverse Effects or Poor Tolerance in Mice during Chronic Dosing
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | High concentrations of DMSO or other solvents can be toxic. If using a mixed vehicle, ensure the percentage of each component is within a safe range for chronic administration. If adverse effects are observed, consider reducing the concentration of the potentially toxic component or switching to a more biocompatible vehicle like corn oil. |
| Compound Toxicity | Although FABP inhibitors appear to have a good safety profile, individual compounds can have off-target effects. Monitor animals daily for signs of toxicity such as weight loss, ruffled fur, lethargy, or changes in behavior. If toxicity is suspected, consider reducing the dose or the frequency of administration. |
| Gavage-related Injury | Improper oral gavage technique can cause esophageal or gastric injury. Ensure personnel are well-trained in this procedure. Use appropriate gavage needles (flexible needles are often preferred). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of MF6 in Mice after a Single Oral Dose
| Parameter | Value | Reference |
| Dose | 3 mg/kg | [4] |
| Route of Administration | Oral (per os) | [4] |
| Brain Penetration | Yes | [4] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life were not available in the reviewed literature.
Table 2: Summary of a Chronic Efficacy Study of MF6 in an EAE Mouse Model
| Parameter | Description | Reference |
| Animal Model | MOG35-55-induced EAE in C57BL/6 mice | [1][2] |
| Treatment | FABP ligand 6 (MF6) | [1][2] |
| Dose | 1 mg/kg | [1][2] |
| Route of Administration | Intragastric gavage | [2] |
| Frequency | Daily | [2] |
| Treatment Duration | 4 weeks | [2] |
| Vehicle | Phosphate-buffered saline (PBS) | [2] |
| Observed Efficacy | Attenuated EAE symptoms, decreased oxidative stress, inhibited astrocyte activation, and protected oligodendrocytes. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of FABP Ligand 6 (MF6) for Oral Gavage
Materials:
-
FABP ligand 6 (MF6) powder
-
Vehicle of choice (e.g., sterile PBS, corn oil, or a DMSO/PEG300/Tween-80/saline mixture)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure for PBS Vehicle (as described by Cheng et al., 2021):
-
Weigh the required amount of MF6 powder based on the desired concentration and the number of animals to be dosed.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex the tube vigorously until the compound is fully dissolved or a homogenous suspension is formed. Sonication can be used to aid dissolution if necessary.
-
Prepare the formulation fresh daily before administration.
Procedure for Corn Oil Vehicle:
-
If necessary, first dissolve the weighed MF6 powder in a minimal amount of DMSO (e.g., to make up 10% of the final volume).
-
Add the appropriate volume of corn oil to the DMSO/MF6 mixture.
-
Vortex thoroughly to ensure a uniform solution or suspension.
Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
-
Syringes and needles
Procedure (a generalized protocol based on multiple sources[6][7][8][9][10]):
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, which is then emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
The emulsion is typically made by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site (total of 200 µg of MOG35-55 per mouse).
-
On the same day, administer an intraperitoneal (i.p.) injection of pertussis toxin (typically 100-200 ng per mouse) in sterile PBS.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second i.p. injection of pertussis toxin (same dose as Day 0).
-
-
Clinical Scoring:
-
Begin daily monitoring and scoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
A standard scoring scale is as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Visualizations
Caption: Signaling pathway of FABP5/7 in neuroinflammation and the inhibitory action of MF6.
Caption: Experimental workflow for a chronic EAE study with FABP ligand 6 treatment.
References
- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of FABP7 by MF 6 counteracts cerebellum dysfunction in an experimental multiple system atrophy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Evaluation of a Novel Inhibitor of FABP5, ART26.12, Effective in Oxaliplatin-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FABP Ligands: BMS-309403 vs. Ligand 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy, mechanism of action, and target specificity of two prominent Fatty Acid-Binding Protein (FABP) inhibitors: BMS-309403 and FABPs ligand 6 (also known as MF6). The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies in metabolic and neuroinflammatory diseases.
Introduction to FABP Ligands
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate the transport and metabolism of fatty acids and other lipophilic molecules.[1][2] Their tissue-specific expression and involvement in various signaling pathways have made them attractive therapeutic targets for a range of diseases.[1][3] BMS-309403 is a well-characterized, potent inhibitor of FABP4, primarily investigated for its role in metabolic disorders.[4][5] In contrast, this compound is a novel inhibitor targeting FABP5 and FABP7, with demonstrated efficacy in models of neuroinflammation, particularly multiple sclerosis.[6][7]
Target Specificity and Binding Affinity
A primary differentiator between the two ligands is their selectivity for different FABP isoforms. BMS-309403 is a highly potent and selective inhibitor of FABP4, also known as adipocyte FABP (aP2).[8] this compound dually inhibits FABP5 and FABP7 with high affinity.[6][7]
Table 1: Comparative Binding Affinity of BMS-309403 and Ligand 6
| Ligand | Target FABP | Binding Affinity Constant |
|---|---|---|
| BMS-309403 | FABP4 (human & mouse) | K_i < 2 nM[4][8][9][10] |
| FABP3 (muscle) | K_i = 250 nM[4][8][10] | |
| FABP5 (mal1) | K_i = 350 nM[4][8][10] | |
| This compound (MF6) | FABP7 | K_D = 20 ± 9 nM[7][11] |
| FABP5 | K_D = 874 ± 66 nM[7][11] |
| | FABP3 | K_D = 1038 ± 155 nM[7][11] |
K_i (Inhibition Constant) and K_D (Dissociation Constant) are measures of binding affinity. Lower values indicate stronger binding.
Mechanism of Action and Signaling Pathways
The distinct target profiles of BMS-309403 and Ligand 6 lead to different downstream biological effects.
BMS-309403: As a FABP4 inhibitor, its mechanism is primarily linked to improving metabolic parameters. In skeletal muscle, BMS-309403 has been shown to decrease saturated fatty acid-induced endoplasmic reticulum (ER) stress and inflammation.[12] This is achieved by reducing the activation of p38 MAPK, which is upstream of NF-κB, a key regulator of inflammatory responses.[12] It also reduces the production of monocyte chemoattractant protein-1 (MCP-1) from macrophages, an important factor in atherosclerosis.[4][8][13]
This compound (MF6): This ligand's dual inhibition of FABP5 and FABP7 is effective in models of multiple sclerosis. It attenuates inflammatory responses from astrocytes and microglia, key cell types in neuroinflammation.[7] A significant part of its protective mechanism involves rescuing mitochondrial function in oligodendrocytes. It achieves this by blocking the formation of mitochondrial macropores dependent on the voltage-dependent anion channel (VDAC)-1, an injury pathway mediated by FABP5.[6][7]
Comparative Efficacy in Preclinical Models
Both compounds have demonstrated efficacy in relevant in vivo and in vitro models.
Table 2: Summary of Preclinical Efficacy
| Ligand | Model | Key Findings | Reference |
|---|---|---|---|
| BMS-309403 | Diet-Induced Obese (DIO) Mice | Reduced plasma triglycerides and free fatty acids.[13] | [13] |
| Ameliorated dyslipidemia but did not significantly improve insulin resistance in one study.[13] | |||
| ob/ob Mice (genetic obesity) | Improved insulin sensitivity and glucose metabolism.[4] | [4] | |
| ApoE-deficient Mice | Reduced atherosclerotic lesion area.[9] | [9] | |
| THP-1 Macrophages | Dose-dependently decreased MCP-1 production.[4][13] | [4][13] | |
| This compound (MF6) | EAE Mouse Model (MS model) | Prophylactic and symptomatic treatment reduced clinical symptoms and myelin loss.[7] | [7] |
| Decreased oxidative stress and inflammatory cell markers in the spinal cord.[7] | |||
| Primary Astrocyte Culture | Attenuated LPS-stimulated release of IL-1β and TNF-α.[7] | [7] |
| | KG-1C Oligodendrocyte Cell Line | Rescued mitochondrial function from psychosine-induced injury.[6][7] |[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate these ligands.
BMS-309403: Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To assess the effect of BMS-309403 on metabolic parameters in a diet-induced obesity setting.[13]
-
Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
-
Treatment Protocol: Mice are chronically administered BMS-309403 or a vehicle control via oral gavage. Doses can range, but a typical dose is 30 mg/kg/day for a period of 4-6 weeks.[13]
-
Key Endpoints Measured:
-
Metabolic Parameters: Blood glucose, insulin, plasma triglycerides, and free fatty acids.[13]
-
Glucose and Insulin Tolerance: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.
-
Gene and Protein Expression: Analysis of tissues like liver, adipose, and muscle for markers of inflammation and metabolic regulation.
-
This compound: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Objective: To evaluate the therapeutic potential of Ligand 6 in a preclinical model of multiple sclerosis.[7]
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG_35-55_) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment Protocol:
-
Prophylactic: Ligand 6 (e.g., 1 mg/kg, daily) is administered starting from the day of immunization.[6]
-
Symptomatic: Treatment begins after the onset of clinical symptoms.
-
-
Key Endpoints Measured:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale.
-
Histology: Spinal cords are analyzed for demyelination (e.g., using Luxol Fast Blue stain) and immune cell infiltration (e.g., immunohistochemistry for GFAP, Iba-1).[7]
-
Biochemical Analysis: Tissue homogenates are assessed for levels of inflammatory cytokines and oxidative stress markers.[7]
-
Conclusion
BMS-309403 and this compound are powerful but distinct research tools.
-
BMS-309403 is a highly selective FABP4 inhibitor with proven efficacy in preclinical models of metabolic disease , particularly atherosclerosis and dyslipidemia. Its mechanism is tied to reducing inflammation and ER stress in metabolic tissues. It is the compound of choice for studying the role of FABP4 in diabetes, obesity, and cardiovascular disease.
-
This compound (MF6) is a dual FABP5/FABP7 inhibitor validated in models of neuroinflammation , specifically multiple sclerosis. Its unique dual-action mechanism involves suppressing glial cell-mediated inflammation and providing direct protection to oligodendrocytes. It is the preferred ligand for investigating the function of FABP5 and FABP7 in the central nervous system.
The choice between these two ligands should be dictated by the specific FABP isoform and the pathological context being investigated. This guide provides the foundational data to inform that decision.
References
- 1. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis of fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MF6 and Other FABP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fatty acid-binding protein (FABP) inhibitor MF6 with other notable alternatives, supported by experimental data. We delve into the performance, selectivity, and mechanisms of action of MF6, BMS309403, and ART26.12 to inform strategic decisions in drug discovery and development.
Fatty acid-binding proteins (FABPs) have emerged as critical regulators in lipid metabolism and signaling, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, inflammatory conditions, and neurological diseases. This guide focuses on MF6, a dual inhibitor of FABP5 and FABP7, and compares it with two other significant FABP inhibitors: BMS309403, primarily a FABP4 inhibitor, and ART26.12, a selective FABP5 inhibitor.
Performance and Selectivity: A Quantitative Overview
The following tables summarize the key quantitative data for MF6, BMS309403, and ART26.12, offering a comparative look at their binding affinities and effective doses in various preclinical models.
Table 1: Comparative Binding Affinity and Selectivity
| Inhibitor | Target FABPs | Dissociation Constant (Kd) / Inhibitory Constant (Ki) | Selectivity Profile |
| MF6 | FABP5, FABP7 | FABP5: Kd = 874 ± 66 nM FABP7: Kd = 20 ± 9 nM | High affinity for FABP7 and moderate affinity for FABP5. Weaker affinity for FABP3 (Kd = 1038 ± 155 nM).[1] |
| BMS309403 | FABP4 | FABP4: Ki < 2 nM | Highly selective for FABP4, with over 100-fold selectivity against FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM).[2][3][4][5] |
| ART26.12 | FABP5 | FABP5: Ki = 0.77 ± 0.08 µM | Selective for FABP5, with >10-fold selectivity over other FABPs.[6] |
Table 2: Comparative Efficacy in Preclinical Models
| Inhibitor | Disease Model | Species | Route of Administration | Effective Dose | Key Findings |
| MF6 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral | 1 mg/kg/day | Reduced clinical severity, myelin loss, and neuroinflammation.[1][7] |
| Ischemic Stroke (tMCAO) | Mouse | Oral | 3 mg/kg | Reduced infarct volume and neurological deficits.[8][9][10][11] | |
| BMS309403 | Diet-Induced Obesity | Mouse | Oral | 15 mg/kg/day | Ameliorated dyslipidemia but not insulin resistance.[5][12] |
| LPS-Induced Acute Liver Injury | Mouse | - | - | Diminished elevation in serum alanine transaminase and pro-inflammatory cytokine production. | |
| ART26.12 | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Rat | Oral | 25 and 50 mg/kg, BID | Reversed mechanical allodynia.[13] |
| Diabetic Neuropathy (Streptozotocin) | Rat | Oral | 25 and 100 mg/kg, BID | Reversed mechanical allodynia.[6][13] | |
| Osteoarthritis Pain | Rat | Oral | - | Analgesic effect comparable to naproxen.[5] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these FABP inhibitors are underpinned by their modulation of distinct signaling pathways.
MF6 exerts its neuroprotective and anti-inflammatory effects primarily through the dual inhibition of FABP5 and FABP7. In the context of multiple sclerosis, MF6 has been shown to reduce astrocyte and microglia-dependent inflammatory responses.[1] Furthermore, it protects oligodendrocytes by inhibiting mitochondrial macropore formation.[1] In ischemic stroke, MF6 suppresses the expression of FABP3, FABP5, and FABP7, and inhibits the inflammation-associated prostaglandin E2 (PGE2) pathway.[10]
BMS309403 , as a potent FABP4 inhibitor, primarily impacts inflammatory and metabolic pathways. It has been shown to decrease the secretion of monocyte chemoattractant protein-1 (MCP-1) from macrophages.[3] In skeletal muscle, BMS309403 reduces lipid-induced endoplasmic reticulum stress and inflammation by decreasing the activation of p38 MAPK.
ART26.12 's mechanism as a selective FABP5 inhibitor is centered on modulating endocannabinoid signaling to alleviate pain. By inhibiting FABP5, ART26.12 is thought to increase the levels of the endocannabinoid anandamide (AEA), which can then act on cannabinoid receptors (CB1) to produce analgesic effects.[14] This mechanism is being explored for the treatment of various neuropathic pain conditions.[13][15][16]
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
An understanding of the methodologies is crucial for interpreting the presented data. Below are summaries of the key experimental protocols used in the cited studies.
MF6 in Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: Female C57BL/6 mice were used to induce EAE by immunization with MOG35-55 peptide in complete Freund's adjuvant.[7]
-
Treatment: MF6 was administered orally at a dose of 1 mg/kg daily, either prophylactically starting from the day of immunization or symptomatically after the onset of clinical signs.[7]
-
Outcome Measures: Clinical scores were recorded daily to assess disease severity. Histological analysis of the spinal cord was performed to evaluate demyelination and immune cell infiltration.[7]
BMS309403 in Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet to induce obesity and insulin resistance.[12]
-
Treatment: BMS309403 was administered orally for a specified period.
-
Outcome Measures: Metabolic parameters such as plasma levels of triglycerides, free fatty acids, glucose, and insulin were measured. Glucose tolerance tests were also performed.[12]
ART26.12 in Neuropathic Pain Models
-
Animal Models:
-
Treatment: ART26.12 was administered orally at doses of 25, 50, or 100 mg/kg twice daily (BID).[6][13]
-
Outcome Measures: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold.[13]
Conclusion
This guide provides a comparative overview of MF6, BMS309403, and ART26.12, highlighting their distinct profiles as FABP inhibitors.
-
MF6 stands out as a dual FABP5/FABP7 inhibitor with significant potential in neuroinflammatory and neurodegenerative diseases. Its ability to modulate both inflammatory responses and neuronal survival pathways makes it a compelling candidate for CNS disorders.
-
BMS309403 is a highly potent and selective FABP4 inhibitor with demonstrated efficacy in metabolic and inflammatory models. Its primary applications appear to be in the realm of cardiometabolic diseases.
-
ART26.12 is a selective FABP5 inhibitor that is advancing through clinical trials for neuropathic pain.[11][17][18] Its mechanism, tied to the endocannabinoid system, offers a promising non-opioid approach to pain management.[19]
The choice of an optimal FABP inhibitor will ultimately depend on the specific therapeutic area and the desired biological outcome. The data presented here, compiled from various preclinical studies, should serve as a valuable resource for researchers navigating the landscape of FABP-targeted drug discovery. Further head-to-head studies will be invaluable in providing a more definitive comparison of these promising therapeutic agents.
References
- 1. Frontiers | FABP7: a glial integrator of sleep, circadian rhythms, plasticity, and metabolic function [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. FABP7 up-regulation induces a neurotoxic phenotype in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Artelo’s Fatty Acid Binding Protein 5 Inhibitor, ART26.12, Compares Favorably to Naproxen in an Osteoarthritis Pain Study :: Artelo Biosciences, Inc. (ARTL) [ir.artelobio.com]
- 6. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fatty Acid-Binding Protein 5 Modulates Brain Endocannabinoid Tone and Retrograde Signaling in the Striatum [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ART26.12, a novel fatty acid‐binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Fatty Acid Binding Proteins in Neuropsychiatric Diseases: A Narrative Review [imrpress.com]
- 14. ART26.12, a novel fatty acid-binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus [mdpi.com]
- 17. "Fatty acid binding protein deletion suppresses inflammatory pain throu" by Martin Kaczocha, Sherrye T. Glaser et al. [academicworks.cuny.edu]
- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 19. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of FABP Ligand 6 (MF6) Against Various FABP Isoforms
A comprehensive analysis of the binding affinity of the novel fatty acid-binding protein (FABP) inhibitor, Ligand 6 (MF6), reveals a selective interaction profile with a pronounced preference for FABP7. This guide provides a comparative overview of MF6's binding to multiple FABP isoforms, supported by experimental data and detailed methodologies for researchers in drug discovery and molecular biology.
FABP Ligand 6, also known as MF6, has emerged as a significant tool in the study of the physiological and pathological roles of fatty acid-binding proteins. Understanding its cross-reactivity is paramount for the accurate interpretation of experimental results and for the development of isoform-specific inhibitors.
Comparative Binding Affinity of MF6
Quantitative data on the binding affinity of MF6 for various human FABP isoforms has been compiled from multiple studies. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity.
| FABP Isoform | Common Name | Dissociation Constant (Kd) of MF6 (nM) | Reference |
| FABP7 | Brain FABP (B-FABP) | 20 ± 9 | [1][2] |
| FABP4 | Adipocyte FABP (A-FABP) | 530 ± 154 | [3] |
| FABP5 | Epidermal FABP (E-FABP) | 874 ± 66 | [1][2] |
| FABP3 | Heart FABP (H-FABP) | 1038 ± 155 | [1] |
| FABP1 | Liver FABP (L-FABP) | Data not available | |
| FABP2 | Intestinal FABP (I-FABP) | Data not available | |
| FABP6 | Ileal FABP (Il-FABP) | Data not available | |
| FABP8 | Myelin FABP (M-FABP) | Data not available | |
| FABP9 | Testis FABP (T-FABP) | Data not available |
Visualizing Ligand Cross-Reactivity
The concept of a ligand exhibiting varying affinities for different isoforms of a protein family can be illustrated as follows:
References
A Comparative Analysis of the Therapeutic Window of FABPs Ligand 6 and SBFI-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Fatty Acid-Binding Protein (FABP) inhibitors, FABPs ligand 6 (also known as MF6) and SBFI-26. The focus is on evaluating their therapeutic window by examining their efficacy in preclinical models and the available data on their safety and toxicity. This objective analysis is supported by experimental data, detailed protocols, and a visual representation of a key signaling pathway to aid researchers in their drug development endeavors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and SBFI-26, focusing on their binding affinities, effective concentrations in vitro, and efficacious doses in vivo. It is important to note that a direct comparison of the therapeutic window is challenging due to the limited availability of comprehensive, head-to-head toxicity studies.
| Parameter | This compound (MF6) | SBFI-26 |
| Binding Affinity | Kd: 20 nM (FABP7), 874 nM (FABP5)[1][2] | Ki: 0.4 µM (FABP7), 0.9 µM (FABP5)[3] |
| In Vitro Efficacy | Rescues mitochondrial function and protects oligodendrocytes from injury[1][2]. | Suppresses proliferation, migration, and invasion of cancer cells (e.g., PC3-M, MDA-MB-231, MDA-MB-468) with significant effects at concentrations around 100 µM[4]. |
| In Vivo Efficacy | Ameliorates symptoms in a mouse model of multiple sclerosis at 1 mg/kg (i.g., daily for 4 weeks)[1]. Reduces infarct volume in a mouse model of cerebral ischemia-reperfusion at 0.5, 1, and 3 mg/kg (p.o.)[5]. | Exhibits anti-tumor effects in a mouse model of castration-resistant prostate cancer[4]. Produces anti-nociceptive and anti-inflammatory effects in mice at 20 mg/kg (i.p.)[6]. |
| In Vitro Toxicity | No comprehensive cytotoxicity data is readily available in the searched literature. | Induces cell death in a concentration- and time-dependent manner in various cancer cell lines. For example, in MDA-MB-468 and MDA-MB-231 cells, significant inhibition of proliferation was observed at high doses (125 and 150 µM) after 24 hours of treatment. |
| In Vivo Toxicity | Weaker affinity for cardiac-specific FABP3 (Kd: 1038 nM) suggests a potentially lower risk of cardiotoxic side effects[7]. No specific LD50 or MTD data was found in the searched literature. | No specific LD50 or Maximum Tolerated Dose (MTD) data was found in the searched literature. In vivo studies at efficacious doses did not report overt toxicity. |
Signaling Pathway
Fatty Acid-Binding Proteins, particularly FABP5, are known to be involved in the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway. Inhibition of FABP5 by ligands like SBFI-26 can interfere with this pathway, which has implications for cancer progression.[4]
Caption: FABP5-PPARγ signaling pathway and the inhibitory action of SBFI-26.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to evaluating the therapeutic window of FABP inhibitors.
1. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
-
Objective: To determine the concentration-dependent cytotoxic effects of this compound and SBFI-26 on a selected cell line (e.g., MDA-MB-231 for SBFI-26).
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
This compound and SBFI-26 stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and SBFI-26 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
-
2. In Vivo Acute Toxicity Study (General Protocol)
This protocol outlines a general procedure for an acute toxicity study in rodents to determine the potential adverse effects of a single high dose of a compound.
-
Objective: To evaluate the acute systemic toxicity of this compound and SBFI-26 in a rodent model (e.g., mice or rats).
-
Materials:
-
Healthy, young adult rodents of a single strain (e.g., C57BL/6 mice or Sprague-Dawley rats), of a single sex (typically females are used first).
-
This compound and SBFI-26 formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Standard laboratory animal diet and water.
-
Appropriate animal housing and care facilities.
-
Equipment for clinical observations (e.g., balance for body weight, observation checklists).
-
-
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study begins.
-
Dose Selection: Based on in vitro data and any available literature, select a starting dose. A limit test is often performed first, where a high dose (e.g., 2000 mg/kg for oral administration) is administered to a small group of animals. If no toxicity is observed, the compound may be considered to have low acute toxicity. If toxicity is observed, a dose-ranging study with multiple dose groups is necessary.
-
Administration: Administer a single dose of the test compound to each animal in the treatment groups. The control group receives the vehicle only. The route of administration should be relevant to the intended therapeutic use.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous system activity, and behavioral patterns), and changes in body weight. Observations should be frequent on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours post-dose) and then daily for 14 days.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. All major organs should be examined for any abnormalities.
-
Data Analysis: Record all observations. The LD50 can be calculated if mortality occurs across a range of doses. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) can also be determined.
-
Conclusion
Both this compound and SBFI-26 demonstrate promise as inhibitors of FABPs with potential therapeutic applications in different disease areas. SBFI-26 has been more extensively characterized in the context of cancer and pain/inflammation, with available in vitro cytotoxicity data. This compound shows potential for neurological disorders like multiple sclerosis and stroke, with a favorable selectivity profile that may translate to a better safety margin concerning cardiotoxicity.
However, a definitive evaluation of their comparative therapeutic windows is currently hampered by the lack of direct, comparative in vivo toxicity studies. The available data suggests that both compounds are effective in preclinical models at doses that have not been reported to cause significant adverse effects. To make a more informed decision on which ligand possesses a superior therapeutic window, further research is essential. Specifically, head-to-head in vivo studies that assess both efficacy and a comprehensive panel of toxicity endpoints, including the determination of MTD and LD50 values, are required. Researchers are encouraged to utilize the provided protocols as a foundation for such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-nociceptive agent SBFI-26 binds to anandamide transporters FABP5 and FABP7 at two different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. mdpi.com [mdpi.com]
The Untapped Potential of Combination Therapy: A Comparative Guide to FABPs Ligand 6 and Standard Multiple Sclerosis Treatments
A critical analysis of the available preclinical data for Fatty Acid-Binding Proteins (FABPs) Ligand 6 (MF6) reveals a promising new therapeutic avenue for multiple sclerosis (MS). However, a significant knowledge gap exists regarding its synergistic effects when combined with established MS therapies. To date, no preclinical or clinical studies have been published that directly investigate the combination of MF6 with current disease-modifying therapies (DMTs).
This guide provides a comprehensive comparison of the individual mechanisms of action and preclinical efficacy of MF6 and several key MS therapies. While direct evidence of synergy is absent, this comparative analysis will explore the potential for synergistic interactions based on their distinct and potentially complementary pathways. This information is intended for researchers, scientists, and drug development professionals to inform future research directions and hypothesis-driven studies into novel combination therapies for MS.
Overview of Mechanisms of Action
The current landscape of MS treatment involves a variety of immunomodulatory and neuroprotective strategies. FABPs Ligand 6 introduces a novel mechanism centered on the inhibition of fatty acid binding proteins 5 and 7, which are implicated in neuroinflammation and oligodendrocyte injury.
| Therapy | Primary Mechanism of Action |
| This compound (MF6) | Dual inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and FABP7. This inhibition leads to reduced neuroinflammation by decreasing pro-inflammatory cytokine production in astrocytes and microglia. It also offers direct neuroprotection by preserving mitochondrial function and preventing oligodendrocyte death. |
| Interferon-beta (IFN-β) | Exerts its effects through multiple pathways, including the inhibition of T-cell activation and proliferation, reduction of pro-inflammatory cytokine production, and limiting the migration of inflammatory cells across the blood-brain barrier.[1][2][3][4][5] |
| Glatiramer Acetate (GA) | Acts as a synthetic polypeptide that mimics myelin basic protein. It is thought to induce and activate suppressor T cells, leading to a shift from a pro-inflammatory to an anti-inflammatory cytokine profile. It may also compete with myelin antigens for presentation to T cells.[6][7][8][9][10] |
| Natalizumab | A monoclonal antibody that targets the α4β1-integrin on lymphocytes. By blocking this integrin, natalizumab prevents immune cells from adhering to and crossing the blood-brain barrier into the central nervous system.[11][12][13][14] |
| Fingolimod | A sphingosine 1-phosphate (S1P) receptor modulator. It sequesters lymphocytes in the lymph nodes, preventing their entry into the central nervous system. It may also have direct neuroprotective effects within the CNS.[15][16][17][18][19] |
| Dimethyl Fumarate (DMF) | The exact mechanism is not fully understood, but it is believed to activate the Nrf2 antioxidant response pathway, leading to neuroprotective effects. It also has immunomodulatory effects, including altering the differentiation of T cells and reducing pro-inflammatory cytokine production.[20][21][22][23][24] |
Preclinical Efficacy in the EAE Model: A Comparative Summary
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS. The following table summarizes the reported efficacy of MF6 and other MS therapies in this model.
| Therapy | EAE Model | Key Efficacy Findings |
| This compound (MF6) | MOG₃₅₋₅₅-induced EAE in C57BL/6 mice | Prophylactic and symptomatic treatment reduced clinical scores, decreased demyelination and axonal loss, and reduced infiltration of inflammatory cells in the spinal cord. |
| Interferon-beta (IFN-β) | Various EAE models | Reduces disease severity and inflammation in the CNS.[25][26][27] |
| Glatiramer Acetate (GA) | Various EAE models | Suppresses EAE when administered orally or subcutaneously, reduces relapse rates in chronic-relapsing EAE models.[28][29][30] |
| Natalizumab | Various EAE models | Prevents the development of EAE and reduces disease severity by blocking immune cell infiltration into the CNS.[31] |
| Fingolimod | Various EAE models | Reduces clinical scores, neuroinflammation, and demyelination in both prophylactic and therapeutic settings.[32][33][34][35][36] |
| Dimethyl Fumarate (DMF) | MOG₃₅₋₅₅-induced EAE in C57BL/6 mice | Ameliorates clinical EAE, reduces CNS inflammation, and decreases demyelination.[37][38][39][40][41] |
Potential for Synergistic Effects: A Hypothetical Framework
Given the distinct mechanisms of action, combining MF6 with existing MS therapies could offer synergistic benefits. These hypotheses require rigorous experimental validation.
-
MF6 + Interferon-beta or Glatiramer Acetate: These established immunomodulators primarily target the peripheral immune system. Combining them with MF6, which has both peripheral anti-inflammatory and central neuroprotective effects, could provide a multi-pronged approach to both halt the autoimmune attack and promote repair within the CNS.
-
MF6 + Natalizumab or Fingolimod: These therapies effectively reduce the infiltration of immune cells into the CNS. However, they may not fully address the inflammatory processes mediated by resident glial cells (microglia and astrocytes) that are already present. MF6's ability to modulate glial activation could complement the action of these lymphocyte-sequestering agents, leading to a more comprehensive suppression of neuroinflammation.
-
MF6 + Dimethyl Fumarate: Both agents have demonstrated neuroprotective properties through different pathways (Nrf2 activation for DMF and mitochondrial protection for MF6). A combination could potentially lead to enhanced neuroprotection and neuronal resilience against inflammatory damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative experimental protocols for EAE induction and treatment.
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice (for MF6 studies)
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
On day 0, mice are immunized subcutaneously with an emulsion containing 100 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis.
-
On days 0 and 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
-
Treatment:
-
Prophylactic: MF6 (or vehicle) is administered daily starting from the day of immunization.
-
Symptomatic: MF6 (or vehicle) is administered daily starting from the onset of clinical signs (e.g., tail limpness).
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Histology and Immunohistochemistry: At the end of the experiment, spinal cords are collected for histological analysis of demyelination (e.g., Luxol Fast Blue staining) and immune cell infiltration (e.g., immunohistochemistry for CD4, CD8, Mac-3).
Visualizing the Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the signaling pathways and a hypothetical experimental workflow.
Caption: Signaling pathway of this compound (MF6) in astrocytes and oligodendrocytes.
Caption: Overview of the primary mechanisms of action for various MS therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. neurology.org [neurology.org]
- 3. The mechanism of action of interferon-β in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Interferon-beta mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. neurology.org [neurology.org]
- 8. Glatiramer acetate: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Glatiramer acetate: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natalizumab: A new treatment for relapsing remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposed Mechanism of Action (MOA) | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 13. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. scripps.edu [scripps.edu]
- 20. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Interferon beta modulates experimental autoimmune encephalomyelitis by altering the pattern of cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interferon-β therapy against EAE is effective only when development of the disease depends on the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hooke - Contract Research - Glatiramer Acetate/Copaxone API Sameness Models [hookelabs.com]
- 30. Oral glatiramer acetate in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of natalizumab treatment on metalloproteinases and their inhibitors in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 33. transpharmation.com [transpharmation.com]
- 34. cms.transpharmation.com [cms.transpharmation.com]
- 35. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Frontiers | Gliosis attenuation in experimental autoimmune encephalomyelitis by a combination of dimethyl fumarate and pregabalin [frontiersin.org]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Efficacies of MFG-E8 and Tacrolimus (FK506)
An Objective Guide for Researchers and Drug Development Professionals
In the quest for effective neuroprotective therapies, a thorough understanding of the mechanisms and comparative efficacy of different agents is paramount. This guide provides a detailed comparison of two such agents: Milk Fat Globule-EGF Factor 8 (MFG-E8) and Tacrolimus (FK506). Initial inquiries regarding "MF6" and "MF1/MF8" did not yield specific neuroprotective compounds in the scientific literature, leading to the hypothesis that "MF8" was a likely reference to the well-researched protein MFG-E8. For the purpose of a robust comparison, the widely studied neuroprotectant FK506 has been selected as the comparator, given its distinct and well-documented mechanism of action. This guide synthesizes experimental data to offer a clear, evidence-based overview of their respective neuroprotective effects.
At a Glance: Key Neuroprotective Properties
| Feature | MFG-E8 (Milk Fat Globule-EGF Factor 8) | Tacrolimus (FK506) |
| Primary Mechanism | Binds to phosphatidylserine on apoptotic cells, promoting their clearance by phagocytes via αvβ3/β5 integrin receptors. Activates pro-survival and anti-inflammatory signaling pathways. | Forms a complex with FKBP12, which then inhibits calcineurin, a calcium-dependent phosphatase. This action modulates various downstream signaling pathways. |
| Key Signaling Pathways | PI3K/Akt, Nrf2-HO-1, Integrin β3/SOCS3/STAT3 | Calcineurin inhibition, modulation of glutamate receptor channels, and inflammatory responses in glial cells. |
| Therapeutic Effects | Anti-inflammatory, anti-apoptotic, promotes phagocytosis of cellular debris, reduces oxidative stress. | Immunosuppressive, neuroregenerative, reduces excitotoxicity-related damage, anti-apoptotic. |
| Primary Cell Targets | Microglia, Astrocytes, Neurons | T-lymphocytes, Neurons, Glial cells |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, highlighting the neuroprotective efficacy of MFG-E8 and FK506 in different models of neuronal injury.
Table 1: Neuroprotective Effects of MFG-E8
| Experimental Model | Key Parameter | Treatment | Result |
| Permanent Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Size | 160 µg/kg rhMFG-E8 | Significant reduction at 24h and 48h post-MCAO. |
| Permanent MCAO in rats | Neurological Deficit (Vestibulomotor function) | 160 µg/kg rhMFG-E8 | Reduced by 25.6% at 24h and 36% at 48h post-MCAO.[1] |
| Permanent MCAO in rats | Cleaved Caspase-3 Levels | 160 µg/kg rhMFG-E8 | Decreased by 58.7% at 24h post-MCAO.[1] |
| Sevoflurane-induced injury in neural stem cells | Cell Viability | 50 and 100 µg/ml rhMFG-E8 | Significantly enhanced cell viability inhibited by sevoflurane.[2] |
| Sevoflurane-induced injury in neural stem cells | Oxidative Stress (MDA and LDH levels) | 50 and 100 µg/ml rhMFG-E8 | Significantly suppressed the levels of MDA and LDH.[2] |
Table 2: Neuroprotective Effects of Tacrolimus (FK506)
| Experimental Model | Key Parameter | Treatment | Result |
| Permanent MCAO in rats | Ischemic Damage (in cortex) | 1 mg/kg FK506 (i.v.) | Reduced by 63%.[3] |
| Endothelin-induced MCAO in rats | Ischemic Brain Damage (in cortex) | 1 mg/kg FK506 (i.v.) 24h prior | Reduced by 64%.[3] |
| Endothelin-induced MCAO in rats | Ischemic Brain Damage (in cortex) | 1 mg/kg FK506 (i.v.) 72h prior | Reduced by 39%.[3] |
| Hypoxia in rat spinal cord | Mitochondrial Swelling | 0.1 µM FK-506 | Significantly decreased mitochondrial swelling.[4] |
| Hypoxia in rat spinal cord | ATP Content | 0.1 µM FK-506 | Increased by 11.19%.[4] |
| Hypoxia in rat spinal cord | GSH Content | 0.1 µM FK-506 | Increased by 66.46%.[4] |
Signaling Pathways and Mechanisms of Action
MFG-E8: A Multifaceted Pro-Survival Modulator
MFG-E8 exerts its neuroprotective effects through multiple signaling pathways, primarily centered on reducing inflammation and promoting the clearance of apoptotic cells. A key mechanism involves its role as a bridging molecule between phosphatidylserine on the surface of apoptotic neurons and αvβ3/β5 integrin receptors on phagocytic cells like microglia. This interaction facilitates the engulfment of cellular debris, thereby preventing the release of pro-inflammatory contents from necrotic cells.[1]
Furthermore, MFG-E8 activates pro-survival signaling cascades within neurons and glial cells. The binding to integrin receptors can trigger the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival and proliferation.[5][6] Additionally, MFG-E8 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway, a critical antioxidant response element that protects cells from oxidative stress.[2][7] In the context of neuroinflammation, MFG-E8 can also modulate microglial polarization towards an anti-inflammatory M2 phenotype via the Integrin β3/SOCS3/STAT3 pathway.[4]
References
- 1. Exploring the potential of MFG-E8 in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MFG-E8 Exerts Neuroprotection in Neural Stem Cells Induced by Anesthetic Sevoflurane via Regulating the PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early and delayed neuroprotective effects of FK506 on experimental focal ischemia quantitatively assessed by diffusion-weighted MRI [pubmed.ncbi.nlm.nih.gov]
- 4. MFG-E8 attenuates inflammation in subarachnoid hemorrhage by driving microglial M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurogenesis in Neurodegenerative Diseases: Role of MFG-E8 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant human MFG-E8 attenuates cerebral ischemic injury: its role in anti-inflammation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
validation of in vitro findings for FABPs ligand 6 in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of Fatty Acid Binding Protein (FABP) ligand 6 (MF6), a dual inhibitor of FABP5 and FABP7, with alternative FABP inhibitors. The information presented is based on available experimental data from preclinical animal models of neurological diseases, primarily experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the quantitative data from in vivo studies of FABP ligand 6 and a notable alternative, BMS309403, a selective FABP4 inhibitor. This comparison highlights the therapeutic potential of targeting different FABPs in neurological disorders.
| Ligand | Target FABP(s) | Animal Model | Dosage | Administration Route | Key Efficacy Endpoints |
| FABP Ligand 6 (MF6) | FABP5, FABP7 | EAE (Mouse) | 1 mg/kg, daily for 4 weeks | Intragastric | Attenuated EAE symptoms, decreased oxidative stress, inhibited astrocyte activation, and protected oligodendrocytes.[1] |
| tMCAO (Mouse) | 1 mg/kg | Per os (30 min post-reperfusion) | Significantly reduced infarct volume (from ~70% to ~50%) and improved neurological deficit score.[2] | ||
| tMCAO (Mouse) | 3 mg/kg | Per os (30 min post-reperfusion) | Significantly reduced infarct volume (from ~70% to ~43%) and improved neurological deficit score.[2] | ||
| BMS309403 | FABP4 | tMCAO (Mouse) | Data on specific dosage and quantitative outcomes in the MCAO model require further review of full-text articles. However, it has been shown to be effective in ameliorating ischemia/reperfusion injury in the brain.[1] | Not specified in abstracts | Attenuated ischemic injury, improved neurological functions, and reduced infarct volume.[3] |
Experimental Protocols
Detailed methodologies for the key animal models are crucial for interpreting the in vivo data and for designing future studies.
Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
EAE is a widely used model to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutics.
-
Induction: EAE is induced in female C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Adjuvant: Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to enhance the autoimmune response.
-
Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system, typically ranging from 0 (no clinical signs) to 5 (moribund or dead).
-
Outcome Measures: Key readouts include clinical score, body weight, histological analysis of the spinal cord for inflammation and demyelination, and assessment of immune cell infiltration.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
The tMCAO model is a common method to induce focal cerebral ischemia, mimicking human stroke.
-
Procedure: A surgical filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery (MCA), thereby blocking blood flow to a specific brain region.
-
Transient Ischemia: After a defined period of occlusion (e.g., 60 or 120 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Infarct Volume Assessment: 24 hours after reperfusion, the brain is sectioned and stained, typically with 2,3,5-triphenyltetrazolium chloride (TTC), to visualize and quantify the infarct volume. The infarcted tissue appears white, while viable tissue stains red.[2]
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system that evaluates motor deficits, such as forelimb flexion and circling behavior.[2]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of FABP inhibitors are mediated through the modulation of specific signaling pathways involved in inflammation and cell survival.
FABP Ligand 6 (MF6) in Neuroinflammation and Neuroprotection
MF6, by inhibiting FABP5 and FABP7, exerts its effects through multiple mechanisms:
-
Inhibition of Astrocyte and Microglia Activation: In the context of neuroinflammation, FABP5 and FABP7 are upregulated in astrocytes and microglia. MF6 attenuates the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, by these glial cells.
-
Oligodendrocyte Protection: A key mechanism of MF6-mediated neuroprotection is the preservation of oligodendrocyte integrity. FABP5 has been shown to interact with the voltage-dependent anion channel (VDAC)-1 on the mitochondrial outer membrane, leading to mitochondrial dysfunction and cell death. MF6 blocks this interaction, thereby rescuing oligodendrocytes from apoptosis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the preclinical validation of a novel FABP ligand in an animal model of neurological disease.
References
- 1. Fatty Acid-Binding Proteins: Their Roles in Ischemic Stroke and Potential as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HKU Scholars Hub: The role of fatty acid-binding protein 4 in ischemic stroke [hub.hku.hk]
Unveiling the Selectivity of Ligand 6: A Comparative Analysis for FABP7 over FABP5
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of small molecule inhibitors for specific protein isoforms is paramount. This guide provides a detailed comparison of the binding selectivity of FABPs ligand 6 (also known as MF6) for Fatty Acid-Binding Protein 7 (FABP7) over Fatty Acid-Binding Protein 5 (FABP5), supported by experimental data and methodologies.
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play crucial roles in the transport and metabolism of fatty acids and other lipophilic molecules. Due to their involvement in various signaling pathways related to cancer, inflammation, and metabolic diseases, FABPs have emerged as promising therapeutic targets. Specifically, FABP5 and FABP7 share a high degree of structural similarity, making the development of selective inhibitors a significant challenge, yet crucial for targeted therapeutic intervention.
Quantitative Selectivity Profile of Ligand 6
The binding affinity of this compound (MF6) for both FABP5 and FABP7 has been determined, revealing a significant preference for FABP7. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.
| Ligand | Target Protein | Binding Affinity (Kd) in nM | Selectivity (FABP5 Kd / FABP7 Kd) |
| This compound (MF6) | FABP7 | 20[1] | \multirow{2}{*}{43.7-fold} |
| FABP5 | 874[1] |
This substantial 43.7-fold selectivity makes ligand 6 a valuable tool for investigating the specific functions of FABP7 and a promising starting point for the development of FABP7-selective therapeutics.
Experimental Protocols
The determination of the binding affinity and selectivity of ligands for FABPs is commonly achieved through biophysical assays such as fluorescence displacement assays or isothermal titration calorimetry (ITC). Below is a detailed methodology for a typical fluorescence displacement assay used for screening and characterizing FABP inhibitors.
Fluorescence Displacement Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescent probe from the FABP binding pocket, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human FABP5 and FABP7 proteins
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS, or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid - DAUDA)
-
Test compound (Ligand 6)
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of recombinant FABP5 and FABP7 in the assay buffer.
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare a serial dilution of the test compound (Ligand 6) in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the recombinant FABP protein (e.g., to a final concentration of 3 µM) and the fluorescent probe (e.g., to a final concentration of 500 nM) to the assay buffer.[2]
-
Add varying concentrations of the test compound (Ligand 6) to the wells containing the protein and probe mixture.[2]
-
Include control wells:
-
Positive control: A known high-affinity FABP ligand (e.g., arachidonic acid) to achieve maximum displacement.[2]
-
Negative control (0% displacement): Protein and probe without any competing ligand.
-
Background control: Probe only, to measure background fluorescence.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 20 minutes) in the dark to allow the binding to reach equilibrium.[2]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Subtract the background fluorescence from all measurements.
-
The percentage of probe displacement is calculated for each concentration of the test compound.
-
The data is then plotted as the percentage of displacement versus the logarithm of the ligand concentration.
-
The IC50 value (the concentration of the ligand that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) or dissociation constant (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
-
Caption: Workflow for a fluorescence displacement assay.
Signaling Pathways
The selectivity of ligand 6 is critical due to the distinct and sometimes overlapping roles of FABP5 and FABP7 in cellular signaling.
FABP5 Signaling Pathways
FABP5 is implicated in various cellular processes, including cell proliferation, inflammation, and lipid metabolism. It primarily exerts its effects through the modulation of nuclear receptor activity and inflammatory signaling cascades.
-
PPARγ Signaling: In some cancer cells, FABP5 transports fatty acids into the nucleus, where they can act as signaling molecules to activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] This can lead to the transcriptional regulation of genes involved in cell growth and differentiation.
-
NF-κB Signaling: FABP5 can regulate inflammatory responses in macrophages. Deletion of FABP5 has been shown to inhibit the NF-κB signaling pathway, leading to a decrease in the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]
Caption: Key signaling pathways involving FABP5.
FABP7 Signaling Pathways
FABP7, also known as brain-type FABP, is highly expressed in the central nervous system and is associated with cell proliferation and invasion in various cancers, including melanoma and glioblastoma.
-
MAPK/ERK1/2 Signaling: In melanoma cells, FABP7 expression and its role in promoting proliferation and invasion can be regulated by the MAPK/ERK1/2 signaling pathway.[4]
-
Notch Signaling: Studies have shown that FABP7 can inhibit the proliferation and invasion of cutaneous squamous cell carcinoma cells by participating in the Notch signaling pathway.[5]
-
Wnt/β-Catenin Signaling: FABP7 is also associated with melanoma cell proliferation through the modulation of Wnt/β-Catenin signaling.[5]
Caption: Key signaling pathways involving FABP7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The binding affinity of fatty acid-binding proteins from human, pig and rat liver for different fluorescent fatty acids and other ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FABP Ligand 6 and Pan-FABP Inhibitors: A Guide for Researchers
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport of fatty acids and other lipophilic substances.[1][2] By facilitating the trafficking of these molecules to various cellular compartments, FABPs are integral to lipid metabolism, energy homeostasis, and cellular signaling pathways.[1][2][3] Their involvement in a multitude of physiological and pathological processes has made them attractive targets for drug development in the context of metabolic diseases, inflammation, and cancer.[3][4]
This guide provides a comparative analysis of FABP Ligand 6 (MF6), a dual inhibitor of FABP5 and FABP7, and other broader-spectrum or "pan-FABP" inhibitors. We will examine their binding affinities, selectivity profiles, and the experimental methods used for their characterization, offering researchers a clear perspective on the tools available for studying FABP function.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and utility of an FABP inhibitor are largely defined by its binding affinity (Kd, Ki) and its selectivity across the different FABP isoforms. FABP Ligand 6 is a selective inhibitor, primarily targeting FABP5 and FABP7, while other compounds have been developed to inhibit a broader range of FABPs.
| Inhibitor Name | Target FABP Isoforms | Kd / Ki / IC50 (nM) | Selectivity Profile |
| FABP Ligand 6 (MF6) | FABP5 | Kd: 874[3][5][6][7] | Dual inhibitor with high affinity for FABP7 over FABP5. |
| FABP7 | Kd: 20[3][5][6][7] | ||
| BMS-309403 | FABP4 | Ki: <2[3] | Highly potent for FABP4 with lower affinity for FABP3 and FABP5. |
| FABP3 | Ki: 250[3] | ||
| FABP5 | Ki: 350[3] | ||
| RO6806051 | FABP4 | Ki: 11[3] | Potent dual inhibitor of FABP4 and FABP5. |
| FABP5 | Ki: 86[3] | ||
| 5M7 | FABP4 | Ki: 22 | High affinity for FABP4 with ~23-fold selectivity over FABP5.[8] |
| FABP5 | Ki: 500 | ||
| 65X | FABP4 | Ki: 11 | High affinity for FABP4 with ~8-fold selectivity over FABP5.[8] |
| FABP5 | Ki: 86 | ||
| SBFI-26 | FABP5 | Ki: 860[9] | A reference inhibitor for FABP5. |
FABP-Mediated Signaling Pathways
FABPs are key regulators in signaling pathways by controlling the availability of lipid ligands for nuclear receptors. One of the most well-characterized pathways involves the transport of fatty acids to the nucleus, where they bind to and activate Peroxisome Proliferator-Activated Receptors (PPARs), which in turn regulate the transcription of genes involved in lipid metabolism.[1][10]
Inhibition of specific FABPs can block these pathways. For example, FABP5 inhibition can suppress the malignant progression of castration-resistant prostate cancer cells by disrupting a fatty acid-initiated signaling pathway that stimulates PPARγ.[10][11]
Experimental Protocols
The binding affinity and selectivity of FABP inhibitors are commonly determined using fluorescence-based displacement assays. This method relies on the displacement of a fluorescent probe from the FABP binding pocket by a competitive inhibitor.
Protocol: Fluorescence Displacement Binding Assay
-
Reagent Preparation :
-
Prepare a binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[9][12]
-
Purify recombinant human FABP isoforms (e.g., FABP3, FABP4, FABP5) as required.
-
Prepare a stock solution of a fluorescent probe (e.g., BODIPY-labeled fatty acid) in a suitable solvent like DMSO.[13]
-
Prepare serial dilutions of the test compounds (e.g., FABP Ligand 6, pan-inhibitors) in DMSO.
-
-
Assay Procedure :
-
In a 96-well or 384-well microplate, add the recombinant FABP protein (e.g., final concentration of 0.75-3 µM) to the binding buffer.[9][12][13]
-
Add the fluorescent probe to the protein solution (e.g., final concentration of 100-500 nM) and incubate to allow for binding.[9][12][13]
-
Introduce the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum fluorescence) and a known potent inhibitor (e.g., arachidonic acid) as a positive control.
-
Allow the system to equilibrate for a set period (e.g., 20-30 minutes) at room temperature, protected from light.[9][12][13]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
The binding of the test compound displaces the probe, leading to a decrease in fluorescence.
-
Plot the percentage of probe displacement against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve. The Ki value can then be determined using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
References
- 1. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]
- 2. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. FABPs ligand 6 | 2988135-14-2 | MOLNOVA [molnova.com]
- 8. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 12. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FABPs Ligand 6: A Comprehensive Safety and Handling Guide
For researchers, scientists, and drug development professionals utilizing FABPs ligand 6 (also known as MF6), a potent inhibitor of Fatty Acid-Binding Proteins 5 and 7 (FABP5 and FABP7), ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. The compound is a solid, typically off-white to light yellow in color.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing, when handling this compound to avoid inhalation, and contact with eyes and skin.[1]
Ventilation: Use this compound only in areas with adequate exhaust ventilation to prevent the formation of dust and aerosols.[1]
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are typically 4°C for short-term storage and -20°C or -80°C for long-term storage of solutions.[2][3]
Step-by-Step Disposal Procedures
As a solid chemical waste, this compound and any materials contaminated with it must be disposed of as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first critical step.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as gloves, absorbent paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[4] This container should be made of a material compatible with the chemical and be kept securely closed.
-
Liquid Waste: For solutions of this compound, such as those prepared in Dimethyl Sulfoxide (DMSO), collect the waste in a separate, leak-proof container designated for flammable or organic solvent waste.[2][3][4] Do not mix with incompatible waste streams.
Step 2: Labeling and Storage of Waste
Properly label all waste containers with "Hazardous Waste" and list the full chemical name: "this compound". Also, indicate the primary solvent if it is a liquid waste. Store these containers in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.
Step 3: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocol Waste Management
For researchers using this compound in experimental settings, such as in cell culture or animal studies, all materials that come into contact with the compound should be treated as hazardous waste.
-
Cell Culture Media: Aspirated media containing this compound should be collected and disposed of as liquid chemical waste.
-
Animal Bedding and Carcasses: Any animal bedding or carcasses from studies involving this compound should be disposed of in accordance with institutional guidelines for hazardous or special chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound (MF6).
| Property | Value | Reference |
| Molecular Formula | C28H27FN2O3 | [2] |
| Molecular Weight | 458.52 g/mol | [2] |
| Solubility in DMSO | ≥ 125 mg/mL (272.62 mM) | [2] |
| Binding Affinity (KD) | FABP5: 874 nM, FABP7: 20 nM | [2][3] |
FABP5 and FABP7 Signaling Pathway
This compound exerts its effects by inhibiting FABP5 and FABP7, which are involved in the intracellular transport of fatty acids and play roles in various cellular processes, including lipid metabolism and inflammation. The diagram below illustrates a simplified workflow for the disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling FABPs Ligand 6 (MF6)
This document provides crucial safety protocols, operational plans, and disposal instructions for researchers, scientists, and drug development professionals working with FABPs ligand 6, also known as MF6. As a selective inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and FABP7, this compound is utilized in specialized research, including studies on multiple sclerosis.[1][2][3]
Disclaimer: This guide is intended for informational purposes and complements, but does not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and thoroughly review the specific SDS for this compound (MF6) before any handling, storage, or disposal. The absence of a publicly available SDS necessitates adherence to the highest safety standards for handling a novel chemical compound of unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
Given that the full toxicological profile of this compound is not widely documented, a cautious approach is mandatory. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which is known to readily penetrate the skin and can carry dissolved chemicals into the body.[4] Therefore, PPE selection must account for the hazards of both the compound and the solvent.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Use Butyl rubber gloves, as DMSO can penetrate standard nitrile gloves.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing or aerosol generation, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: Handle the solid compound and prepare solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.
Operational and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound as a powder at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1][6]
-
Stock solutions in DMSO should also be stored at -20°C or -80°C and are stable for shorter periods (1 month at -20°C, 6 months at -80°C).[1][6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Handling and Solution Preparation:
-
Conduct all handling of the powdered compound and preparation of solutions inside a chemical fume hood.
-
To prepare a stock solution, use an appropriate solvent such as DMSO. The solubility in DMSO is high (e.g., 125 mg/mL).[2]
-
To aid dissolution, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[1]
-
Ensure the container is tightly sealed after use to prevent moisture absorption, as DMSO is hygroscopic.[4]
Spill Management:
-
Small Spill: If a small amount of solution spills, absorb it with an inert, dry material. Clean the area with soap and water. Place the contaminated absorbent material in a sealed container for disposal.[7]
-
Large Spill: Evacuate the area immediately. If safe to do so, stop the leak and contain the spill using absorbent materials. Keep away from heat or ignition sources.[8] Contact your institution's Environmental Health & Safety (EH&S) department for assistance.[7]
Disposal Plan:
-
All waste containing this compound or its DMSO solutions must be treated as hazardous chemical waste.
-
Do not pour waste down the drain.[7]
-
Collect all liquid and solid waste in designated, sealed, and properly labeled hazardous waste containers.
-
Waste containing DMSO should be disposed of with other organic solvents, following your institution's hazardous waste protocols.[5] Arrange for waste collection through your EH&S department.[7]
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound (MF6).
| Property | Value | Source |
| Synonyms | MF6 | [1][2][3][6] |
| CAS Number | 2988135-14-2 | [1][2][3] |
| Molecular Formula | C₂₈H₂₇FN₂O₃ | [2] |
| Molecular Weight | 458.52 g/mol | [2] |
| Binding Affinity (Kd) | FABP5: 874 nMFABP7: 20 nM | [1][2][3][6] |
| Solubility | DMSO: 125 mg/mL (272.62 mM) | [2] |
Experimental Protocol: In Vivo Study in EAE Mouse Model
The following protocol is based on a study investigating the effects of MF6 in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is used for multiple sclerosis research.[1][2]
Objective: To assess the therapeutic potential of MF6 in ameliorating the severity of EAE symptoms, oxidative stress, and inflammatory response.
Methodology:
-
Animal Model: 8-10-week-old female C57BL/6J mice are used.[2]
-
EAE Induction: EAE is induced in the mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).
-
Treatment Group: A cohort of EAE-induced mice receives MF6.
-
Dosage and Administration:
-
Control Group: A control cohort of EAE-induced mice receives a vehicle solution following the same administration schedule.
-
Outcome Assessment:
-
Monitor and score the clinical severity of EAE symptoms daily.
-
At the end of the treatment period, collect spinal cord tissue for analysis.
-
Measure levels of oxidative stress markers.
-
Assess the inflammatory response by measuring levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).[2]
-
Evaluate astrocyte activation and oligodendrocyte protection through immunohistochemistry or Western blot.[6]
-
Expected Results: Treatment with MF6 is reported to attenuate EAE symptoms, decrease oxidative stress, inhibit astrocyte activation, and protect oligodendrocytes.[6]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo study of this compound (MF6) in the EAE mouse model.
Caption: Workflow for evaluating MF6 efficacy in an EAE mouse model.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | 2988135-14-2 | MOLNOVA [molnova.com]
- 3. This compound|CAS 934541-31-8 |DC Chemicals [dcchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. eviq.org.au [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
